molecular formula C6H14NO8P B3433599 D-Galactosamine 1-phosphate CAS No. 41588-64-1

D-Galactosamine 1-phosphate

Cat. No.: B3433599
CAS No.: 41588-64-1
M. Wt: 259.15 g/mol
InChI Key: YMJBYRVFGYXULK-GASJEMHNSA-N
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Description

D-galactosamine 1-phosphate is a galactosamine phosphate that is D-galactosamine substituted at position 1 by a monophosphate group. It derives from a D-galactosamine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJBYRVFGYXULK-GASJEMHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949296
Record name 2-Amino-2-deoxy-1-O-phosphonohexopyranose
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Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41588-64-1, 26401-96-7
Record name Galactosamine 1-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41588-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactosamine 1-phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2-deoxy-1-O-phosphonohexopyranose
Source EPA DSSTox
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Foundational & Exploratory

An In-depth Technical Guide to D-Galactosamine 1-Phosphate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactosamine 1-phosphate is a pivotal intermediate in the metabolism of the amino sugar D-galactosamine. Its accumulation and subsequent metabolic fate are of significant interest in various fields of biomedical research, ranging from the study of inherited metabolic disorders to the development of experimental models of liver injury. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and practical applications of D-Galactosamine 1-phosphate, with a focus on providing actionable insights for laboratory professionals.

Chemical Structure and Properties

D-Galactosamine 1-phosphate is a derivative of galactose, where the hydroxyl group at the C-2 position is replaced by an amino group, and a phosphate group is attached to the anomeric carbon (C-1). The alpha-anomer, α-D-Galactosamine 1-phosphate, is the biologically relevant form.

Molecular Structure

The structure of α-D-Galactosamine 1-phosphate is characterized by a pyranose ring with an axial amino group at C-2 and an axial phosphate group at C-1. This stereochemistry is crucial for its recognition by and interaction with metabolic enzymes.

Systematic IUPAC Name: [(2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate[1]

Key Structural Features:

  • Galactopyranose core: A six-membered ring consisting of five carbon atoms and one oxygen atom.

  • Amino group at C-2: Distinguishes it from its parent sugar, galactose.

  • Phosphate group at C-1 (anomeric carbon): This phosphorylation is the first committed step in its metabolism.

  • Stereochemistry: The specific arrangement of the hydroxyl and amino groups is critical for its biological activity.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of D-Galactosamine 1-phosphate is essential for its handling, storage, and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₆H₁₄NO₈P[1][2]
Molecular Weight 259.15 g/mol [1][3]
CAS Number 75656-33-6 (for α-D-anomer)[3]
Appearance White to off-white powder[4]
Solubility Soluble in water. The hydrochloride salt of the parent compound, D-galactosamine, is soluble in PBS (pH 7.2) at approximately 10 mg/mL.[4]
Storage Temperature -20°C[4]
Stability Aqueous solutions of the parent compound, D-galactosamine hydrochloride, are not recommended for storage for more than one day. The stability of phosphorylated sugars is pH and temperature-dependent. Generally, they are more stable in neutral to slightly acidic conditions and at low temperatures to prevent hydrolysis of the phosphate ester.[5]

Biological Significance and Metabolic Pathways

D-Galactosamine 1-phosphate is a key metabolite in the Leloir pathway for galactose metabolism, although its accumulation can have pathological consequences.

The Leloir Pathway and UTP Trapping

D-galactosamine enters the Leloir pathway where it is first phosphorylated by galactokinase (GALK) to form D-Galactosamine 1-phosphate, a reaction that consumes one molecule of ATP.[6] Subsequently, galactose-1-phosphate uridylyltransferase (GALT) catalyzes the reaction of D-Galactosamine 1-phosphate with UDP-glucose to form UDP-galactosamine and glucose-1-phosphate.[6]

A key aspect of D-galactosamine metabolism is the "trapping" of uridine triphosphate (UTP). The formation of UDP-galactosamine consumes UTP. In hepatocytes, high concentrations of D-galactosamine lead to the accumulation of UDP-galactosamine and a depletion of the cellular UTP pool.[6] This UTP depletion has profound effects on cellular function, as UTP is essential for the synthesis of RNA, glycogen, and other vital biomolecules. The inhibition of RNA and protein synthesis is a primary mechanism of D-galactosamine-induced hepatotoxicity.[7]

Leloir_Pathway_Galactosamine D_Galactosamine D-Galactosamine D_Galactosamine_1P D-Galactosamine 1-Phosphate D_Galactosamine->D_Galactosamine_1P Galactokinase (GALK) UDP_Galactosamine UDP-Galactosamine D_Galactosamine_1P->UDP_Galactosamine Galactose-1-Phosphate Uridylyltransferase (GALT) ATP ATP UDP_Glucose UDP-Glucose Glycoproteins Glycoproteins & Other Glycoconjugates UDP_Galactosamine->Glycoproteins Glycosyltransferases ADP ADP ATP->ADP UTP UTP PPi PPi Glucose_1P Glucose 1-Phosphate UDP_Glucose->Glucose_1P

Figure 1. Metabolic pathway of D-Galactosamine leading to UTP depletion.
Role in Glycoprotein Synthesis

UDP-galactosamine, derived from D-Galactosamine 1-phosphate, can serve as a substrate for glycosyltransferases, leading to its incorporation into glycoproteins and other glycoconjugates.[6] Galactosamine is a component of some glycoprotein hormones, such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[6] The availability of UDP-galactosamine is therefore important for the proper synthesis and function of these molecules. However, the excessive accumulation of UDP-galactosamine at the expense of UTP disrupts overall glycoprotein synthesis.

Synthesis of D-Galactosamine 1-Phosphate

The synthesis of D-Galactosamine 1-phosphate can be achieved through both chemical and enzymatic methods.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient route to D-Galactosamine 1-phosphate. The key enzyme is galactokinase, which catalyzes the phosphorylation of D-galactosamine at the C-1 position using ATP as the phosphate donor.[6]

Principle of the Reaction:

D-Galactosamine + ATP --Galactokinase--> α-D-Galactosamine 1-phosphate + ADP

This reaction can be performed in vitro using purified galactokinase. For preparative scale synthesis, a system with ATP regeneration can be employed to improve efficiency and reduce costs.

Experimental Protocol: Enzymatic Synthesis of α-D-Galactosamine 1-Phosphate

  • Reaction Mixture Preparation:

    • Dissolve D-galactosamine hydrochloride and a molar excess of ATP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing MgCl₂ (e.g., 10 mM) as a cofactor for the kinase.

  • Enzyme Addition:

    • Add purified galactokinase to the reaction mixture. The amount of enzyme will depend on the desired reaction rate and scale.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) with gentle agitation.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing for the formation of D-Galactosamine 1-phosphate using a suitable method such as TLC or LC-MS.

  • Reaction Termination and Purification:

    • Once the reaction is complete, terminate it by heating or by adding a protein precipitant (e.g., cold ethanol).

    • Centrifuge to remove the precipitated protein.

    • The supernatant containing D-Galactosamine 1-phosphate can be purified using ion-exchange chromatography.

Chemical Synthesis

Chemical synthesis of D-Galactosamine 1-phosphate is more complex and typically involves multiple protection and deprotection steps to achieve regioselective phosphorylation. A general strategy involves:

  • Protection of functional groups: The amino group and hydroxyl groups of D-galactosamine are protected with suitable protecting groups.

  • Phosphorylation: The anomeric hydroxyl group is selectively phosphorylated using a phosphorylating agent.

  • Deprotection: The protecting groups are removed to yield the final product.

While providing flexibility, chemical synthesis can be challenging due to the need for careful control of reaction conditions to avoid side reactions and ensure high yields.

Applications in Research and Drug Development

D-Galactosamine and its metabolite, D-Galactosamine 1-phosphate, are valuable tools in biomedical research, particularly in the field of hepatology and drug development.

Induction of Experimental Liver Injury

The administration of D-galactosamine to experimental animals is a widely used model to induce acute liver injury that histologically resembles human viral hepatitis.[8] The mechanism of injury, as previously described, involves the depletion of UTP, leading to hepatocyte necrosis and apoptosis.[7] This model is invaluable for:

  • Studying the pathophysiology of liver failure: Researchers can investigate the molecular and cellular events that occur during acute liver injury.

  • Evaluating the efficacy of hepatoprotective drugs: The D-galactosamine-induced liver injury model provides a platform to test the therapeutic potential of new drug candidates aimed at preventing or treating liver damage.

Protocol for Induction of Acute Liver Injury in Rodents:

  • Animal Model: Wistar rats or C57BL/6 mice are commonly used.

  • D-Galactosamine Preparation: Dissolve D-galactosamine hydrochloride in sterile saline or phosphate-buffered saline (PBS).

  • Administration: Administer a single intraperitoneal (i.p.) injection of D-galactosamine. The dose can range from 400 to 800 mg/kg body weight, depending on the desired severity of injury and the animal model.[8]

  • Optional Co-administration with LPS: To induce a more severe and rapid model of fulminant hepatic failure, a low dose of lipopolysaccharide (LPS) (e.g., 10-50 µg/kg) can be co-administered with D-galactosamine.[9]

  • Monitoring: Monitor the animals for signs of liver injury, which typically develop within 24-48 hours. This includes measuring serum levels of liver enzymes (ALT, AST), bilirubin, and histological analysis of liver tissue.

Liver_Injury_Model_Workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., Wistar Rat) DGalN_Prep Prepare D-Galactosamine Solution (in sterile saline) Animal_Model->DGalN_Prep Injection Intraperitoneal Injection (400-800 mg/kg D-GalN) DGalN_Prep->Injection LPS_Optional Optional: Co-inject LPS (10-50 µg/kg) Injection->LPS_Optional for fulminant model Observation Observe Clinical Signs (24-48 hours) Injection->Observation Blood_Sample Collect Blood Samples Observation->Blood_Sample Tissue_Harvest Harvest Liver Tissue Observation->Tissue_Harvest Serum_Analysis Serum Analysis (ALT, AST, Bilirubin) Blood_Sample->Serum_Analysis Histo_Analysis Histopathological Examination Tissue_Harvest->Histo_Analysis

Figure 2. Workflow for D-Galactosamine-induced liver injury model.
Metabolic Studies

D-Galactosamine 1-phosphate and its metabolic precursors and products are important molecules for studying various aspects of carbohydrate metabolism, including:

  • Enzyme kinetics and inhibition: D-Galactosamine 1-phosphate can be used as a substrate or potential inhibitor to study the kinetics and mechanism of enzymes involved in the Leloir pathway.

  • Glycoconjugate biosynthesis: The use of radiolabeled or isotopically labeled D-galactosamine allows for the tracing of its incorporation into glycoproteins and other glycoconjugates, providing insights into their synthesis and turnover.

Analytical Methodologies

Accurate and sensitive quantification of D-Galactosamine 1-phosphate is crucial for many research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high specificity and sensitivity.

LC-MS/MS for Quantification of D-Galactosamine 1-Phosphate

Principle:

This method involves the separation of D-Galactosamine 1-phosphate from other cellular components by liquid chromatography, followed by its detection and quantification by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

Sample Preparation:

  • Tissue Homogenization: Homogenize tissue samples in a suitable buffer on ice.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the small molecule metabolites, including D-Galactosamine 1-phosphate.

  • Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled D-Galactosamine 1-phosphate) to the supernatant.

LC-MS/MS Analysis:

  • Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention and separation of the polar D-Galactosamine 1-phosphate.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode.

    • Detection: Use multiple reaction monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for D-Galactosamine 1-phosphate and its internal standard.

ParameterTypical Conditions
LC Column HILIC column (e.g., silica-based with an amide stationary phase)
Mobile Phase A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate)
Ionization Mode ESI positive or negative
MS/MS Transition Specific to D-Galactosamine 1-phosphate (to be determined by direct infusion)

Conclusion

D-Galactosamine 1-phosphate is a molecule of significant interest in biomedical research. Its central role in the metabolism of D-galactosamine and its involvement in the mechanism of hepatotoxicity make it a valuable tool for studying liver disease and for the preclinical evaluation of hepatoprotective agents. A thorough understanding of its chemical properties, metabolic fate, and analytical methods is essential for researchers and drug development professionals working in this area. This guide provides a solid foundation of technical information to facilitate the effective use of D-Galactosamine 1-phosphate in the laboratory.

References

  • Keppler, D., Lesch, R., Reutter, W., et al. (1968). Experimental hepatitis induced by D-galactosamine.
  • Science.gov. (n.d.). d-galactosamine-induced liver injury: Topics by Science.gov. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Galactosamine. Retrieved from [Link]

  • Stanca, V., et al. (2020). D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure?.
  • PubChem. (n.d.). N-Acetyl-D-galactosamine 1-phosphate. Retrieved from [Link]

  • PubChem. (n.d.). alpha-D-Galactosamine 1-phosphate. Retrieved from [Link]

  • PubChem. (n.d.). D-Galactosamine-1-phosphate. Retrieved from [Link]

  • Elicityl. (n.d.). α-D(+)-N-Acetyl-galactosamine-1-phosphate disodium salt. Retrieved from [Link]

  • Wootton, H. S., & Miller, G. J. (2025). Systematic studies toward the synthesis of D-galactosamine-containing coumarin glycosides. Organic & Biomolecular Chemistry.
  • Li, M., et al. (2010). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 56(6), 964-971.
  • Bhargava, V. O., Rahman, S., & Newton, D. W. (1989). Stability of galactose in aqueous solutions. American Journal of Hospital Pharmacy, 46(1), 104-108.
  • Cui, H., et al. (2021). Co-administration of lipopolysaccharide and d-galactosamine induces genotoxicity in mouse liver. Scientific Reports, 11(1), 1648.
  • El-Mofty, S. K., et al. (1973). Prevention of Galactosamine-Induced Liver Cell Necrosis by Uridine.
  • Chen, Y., et al. (2010). Highly Efficient Chemoenzymatic Synthesis of β1–3-Linked Galactosides. Journal of the American Chemical Society, 132(40), 14093-14095.

Sources

D-Galactosamine 1-Phosphate: Metabolic Trapping and Hepatotoxicity Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Toxicologists, and Glycobiology Specialists

Executive Summary

D-Galactosamine 1-phosphate (GalN-1-P) is a critical metabolic intermediate utilized primarily in experimental hepatology and glycobiology. While it serves as a structural analog to Galactose-1-phosphate (Gal-1-P) in the Leloir pathway, its primary significance in research lies in its ability to induce a "uridylate trap."

By mimicking D-galactose, D-galactosamine (GalN) is phosphorylated to GalN-1-P, which subsequently sequesters hepatic uridine nucleotides into UDP-galactosamine (UDP-GalN). This accumulation rapidly depletes the cellular pool of UTP and UDP-glucose, leading to a transcriptional arrest that mimics acute hepatitis. This guide details the biochemical mechanisms, the specific hepatotoxicity model, and the analytical protocols required to quantify GalN-1-P and its derivatives in biological systems.

Part 1: Biochemical Mechanism & The Uridylate Trap

The utility of GalN-1-P in research is derived from its unique interaction with the enzymes of the Leloir pathway. Unlike D-galactose, which is efficiently metabolized to glucose-1-phosphate, D-galactosamine creates a metabolic dead-end.

The Hijacking of the Leloir Pathway

Upon entry into the hepatocyte, D-GalN is processed by Galactokinase (GALK) . This is the rate-limiting step for entry but not for toxicity.

  • Phosphorylation:

    
    
    
    • Insight: GALK has a high affinity for GalN, rapidly converting the bolus dose into the phosphorylated intermediate.

  • The Uridylate Trap (Critical Step): GalN-1-P reacts with UDP-glucose via Galactose-1-phosphate uridylyltransferase (GALT) :

    
    [1]
    

    Alternatively, UDP-GalNAc pyrophosphorylase (AGX1) can directly consume UTP:

    
    
    
The Metabolic Lesion

The toxicity arises because UDP-GalN accumulates. Unlike UDP-Galactose, UDP-GalN is a poor substrate for the UDP-galactose 4-epimerase (GALE) in many physiological conditions, or simply accumulates faster than it can be utilized for glycosylation.

  • Result: The liver's pool of UTP is drained to phosphorylate and uridylate the GalN.

  • Downstream Effect:

    
     UTP 
    
    
    
    
    
    RNA Synthesis
    
    
    
    
    Protein Synthesis
    
    
    Hepatocellular Necrosis.
Pathway Visualization

GalN_Metabolism GalN D-Galactosamine (Exogenous) GALK Galactokinase (GALK) GalN->GALK GalN1P GalN-1-Phosphate (Accumulates) GALT GALT / AGX1 GalN1P->GALT UDP_GalN UDP-GalN (The Trap) UTP Hepatic UTP Pool UDP_GalN->UTP Recycling Blocked RNA RNA/Protein Synthesis UTP->RNA Required for UTP->GALT Consumes UTP GALK->GalN1P GALT->UDP_GalN

Figure 1: The mechanism of Galactosamine-induced UTP depletion. Note the consumption of UTP without efficient recycling, leading to the "Uridylate Trap."

Part 2: The Hepatotoxicity Model (GalN/LPS)[2][3]

The most common application of GalN-1-P biology is the GalN/LPS model of acute liver failure. GalN sensitizes hepatocytes to the lethal effects of Lipopolysaccharide (LPS) (Endotoxin) by halting the synthesis of protective proteins.

Sensitization Mechanism

Normal hepatocytes can withstand moderate levels of LPS. However, when GalN-1-P accumulation depletes UTP:

  • Transcriptional Arrest: The liver cannot synthesize mRNA for acute-phase proteins.

  • TNF-

    
     Susceptibility:  LPS triggers Kupffer cells to release TNF-
    
    
    
    .
  • Apoptosis/Necrosis: Without protective proteins (e.g., NF-

    
    B dependent survival factors), TNF-
    
    
    
    triggers massive hepatocyte apoptosis.
Comparison of GalN vs. CCl4 Models
FeatureGalN / GalN-1-P ModelCarbon Tetrachloride (CCl4)
Primary Mechanism UTP Depletion (Metabolic)Lipid Peroxidation (Oxidative)
Reversibility Reversible with Uridine (if early)Irreversible structural damage
Cellular Target Transcriptional MachineryMembrane Lipids / CYP450
Clinical Relevance Viral Hepatitis / Acute Liver FailureFibrosis / Cirrhosis

Part 3: Analytical Protocols

Accurate quantification of GalN-1-P is challenging due to its polarity and lack of chromophores. The following protocols represent the gold standard for detection.

Sample Preparation (Liver Tissue)

Context: Rapid metabolism requires immediate quenching of enzymatic activity.

  • Harvest: Rapidly excise liver tissue (<30s) and freeze-clamp in liquid nitrogen.

  • Extraction: Pulverize 100 mg tissue in liquid

    
    .
    
  • Deproteinization: Add 500

    
    L ice-cold 0.6 M Perchloric Acid (PCA) . Homogenize.
    
  • Centrifugation: 10,000 x g for 5 min at 4°C.

  • Neutralization: Transfer supernatant to a new tube. Neutralize with 2M

    
     to pH 6.5–7.0. (Precipitates 
    
    
    
    ).
  • Clarification: Centrifuge again to remove salt precipitate. Supernatant is ready for HPLC.

HPLC-FLD Method (OPA Derivatization)

Since GalN-1-P is an amino sugar, it can be derivatized with o-phthaldialdehyde (OPA) for fluorescent detection.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

    
    m).
    
  • Derivatization Reagent: 5 mg OPA dissolved in 100

    
    L methanol + 900 
    
    
    
    L borate buffer (pH 9.5) + 10
    
    
    L
    
    
    -mercaptoethanol.
  • Reaction: Mix 50

    
    L sample + 50 
    
    
    
    L Reagent. React for 2 mins at room temp. Inject immediately.
  • Mobile Phase:

    • A: 50 mM Sodium Acetate (pH 5.9) / THF (99:1)

    • B: Methanol / THF (99:1)

  • Gradient: 15% B to 100% B over 20 mins.

  • Detection: Excitation 340 nm / Emission 455 nm.

LC-MS/MS Method (High Specificity)

For distinguishing GalN-1-P from GlcN-1-P or Gal-1-P.

  • Mode: Negative Ion Electrospray (ESI-).

  • Precursor Ion:

    
     258.0 (GalN-1-P [M-H]-).
    
  • Product Ions:

    
     79 (
    
    
    
    ) and
    
    
    240 (loss of water).
  • Internal Standard:

    
    -Galactose-1-phosphate.[2]
    

Part 4: Experimental Workflow (GalN-Induced Injury)

This workflow describes the induction of injury and the subsequent verification of the GalN-1-P mechanism via Uridine rescue.

Workflow Diagram

Experimental_Workflow Start Experimental Start (Rat/Mouse) Induction Induction: GalN (400-800 mg/kg i.p.) + LPS (Sub-lethal) Start->Induction GroupA Group A: Vehicle Control Induction->GroupA GroupB Group B: Uridine Rescue (+30 min) Induction->GroupB Analysis Endpoint Analysis (6 - 24 Hours) GroupA->Analysis GroupB->Analysis Assay1 Biochemistry: ALT/AST Levels Analysis->Assay1 Assay2 HPLC: GalN-1-P & UTP Levels Analysis->Assay2 Assay3 Histology: H&E Staining Analysis->Assay3

Figure 2: Experimental design for validating GalN-1-P mediated toxicity and Uridine rescue.

Step-by-Step Protocol
  • Dosing: Administer D-Galactosamine HCl (dissolved in saline, pH adjusted to 7.0) intraperitoneally.[3]

    • Rat Dose: 400–800 mg/kg.

    • Mouse Dose: Often requires sensitization with LPS (e.g., GalN 700 mg/kg + LPS 10

      
      g/kg).
      
  • Rescue (Optional): To prove the mechanism, administer Uridine (1 g/kg i.p.) 30 minutes post-GalN. This bypasses the metabolic block by replenishing UTP pools via the salvage pathway.

  • Endpoint: Sacrifice animals at 6–24 hours.

  • Validation:

    • Successful Injury: High ALT (>1000 U/L), Low hepatic UTP, High hepatic GalN-1-P/UDP-GalN.

    • Successful Rescue: Normal ALT, Restored UTP levels.

References

  • Keppler, D., et al. (1968). "The role of uridine nucleotides in galactosamine hepatitis." Hoppe-Seyler's Zeitschrift für physiologische Chemie.

  • Decker, K., & Keppler, D. (1974). "Galactosamine hepatitis: key role of the nucleotide deficiency period in the pathogenesis of cell injury and cell death." Reviews of Physiology, Biochemistry and Pharmacology.

  • Witek, R. P., et al. (2005). "Signal transducers and activators of transcription 3 (STAT3) protects hepatocytes from galactosamine/endotoxin-induced liver injury." American Journal of Pathology.

  • Anastasiadis, A. G., et al. (2002). "Nucleoside analysis by reversed-phase high-performance liquid chromatography." Journal of Chromatography B.

  • MacDonald, M. J., et al. (2010). "Direct Non-Radioactive Assay of galactose-1-phosphate:uridyltransferase Activity Using High Performance Liquid Chromatography." Clinica Chimica Acta.

Sources

The Metabolic Trap: D-Galactosamine 1-Phosphate in Hepatic Pathophysiology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary D-Galactosamine 1-phosphate (GalN-1-P) is a non-physiological amino sugar phosphate derivative that serves as the central effector in one of the most widely used models of experimental hepatitis. Unlike its analog galactose-1-phosphate, which accumulates in the metabolic disease Galactosemia, GalN-1-P is artificially generated in laboratory settings to induce specific hepatic injury. Its physiological relevance lies not in homeostatic metabolism, but in its unique ability to hijack the Leloir pathway, sequester uridine phosphates, and inhibit UDP-glucose pyrophosphorylase. This guide details the biochemical mechanics of this "metabolic trap," provides validated protocols for its quantification, and outlines its application in drug development for Acute Liver Failure (ALF).

Biochemistry: The Leloir Pathway Hijack

The hepatotoxicity of D-Galactosamine (GalN) is strictly dependent on its metabolism.[1] GalN acts as a "decoy substrate" for the enzymes of the galactose pathway (the Leloir pathway). The accumulation of GalN-1-P is the first critical step in a cascade that leads to transcriptional arrest.

Enzymatic Conversion

Upon entering the hepatocyte, GalN is rapidly phosphorylated by Galactokinase (GALK) . This enzyme has a high affinity for GalN, converting it to GalN-1-P.



The Metabolic Blockade

Under normal conditions, Galactose-1-phosphate is converted to UDP-Galactose by Galactose-1-phosphate uridylyltransferase (GALT) . GalN-1-P mimics this substrate but reacts much slower. Crucially, GalN-1-P accumulates and exerts a direct inhibitory effect on UDP-glucose pyrophosphorylase , an enzyme essential for maintaining UDP-glucose levels.

Simultaneously, the slow conversion of GalN-1-P consumes UTP to form UDP-Galactosamine (UDP-GalN), which cannot be effectively recycled. This creates a "uridylate trap," depleting the cell of UTP.

Pathway Visualization

The following diagram illustrates how GalN hijacks the Leloir pathway compared to normal Galactose metabolism.

LeloirHijack cluster_normal Normal Metabolism cluster_toxic Toxic Hijack (GalN) Gal Galactose Gal1P Gal-1-P Gal->Gal1P GALK UDPGal UDP-Gal Gal1P->UDPGal GALT GalN D-Galactosamine (GalN) GalN1P GalN-1-P (Accumulates) GalN->GalN1P GALK (Rapid) UDPGalN UDP-GalN (Dead End) GalN1P->UDPGalN GALT (Slow/Trapping) UTP UTP Pool GalN1P->UTP Depletion via Trapping UTP->UDPGalN Consumed RNA RNA/Protein Synthesis UTP->RNA Required

Figure 1: The Leloir Pathway Hijack. GalN competes with Galactose, leading to the accumulation of GalN-1-P and the consumption of the hepatic UTP pool.

Physiological Consequence: The UTP Depletion Cascade

The physiological relevance of GalN-1-P is defined by the UTP Depletion Hypothesis established by Keppler et al. This mechanism renders the liver sensitive to endotoxins.

Mechanism of Injury
  • UTP Deficiency: Within minutes of GalN administration, hepatic UTP levels drop to <10% of control values.

  • Transcriptional Arrest: RNA polymerases require UTP. The depletion halts mRNA and rRNA synthesis.

  • Protein Synthesis Inhibition: Without new mRNA, the synthesis of acute-phase proteins and coagulation factors stops.

  • Sensitization: The hepatocyte loses its ability to repair itself or manage oxidative stress. When coupled with Lipopolysaccharide (LPS), this leads to massive apoptosis via TNF-

    
     signaling.
    
ParameterNormal HepatocyteGalN-Treated Hepatocyte
GalN-1-P Level UndetectableHigh (> 2 mmol/kg)
UTP Pool 100% (Baseline)< 10%
UDP-Glucose NormalDepleted
RNA Synthesis ActiveArrested
LPS Sensitivity Resistant100,000x more sensitive

Analytical Protocols: Quantification of GalN-1-P

Accurate measurement of GalN-1-P is critical for validating the induction of the metabolic block. Since GalN lacks a chromophore, derivatization is required for HPLC-UV/Fluorescence detection.

Protocol A: HPLC with FMOC-Cl Derivatization

This protocol uses 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to label the amino group of GalN-1-P.

Reagents:

  • Mobile Phase A: 0.1% Phosphoric acid in water.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Derivatizing Agent: 5 mM FMOC-Cl in acetonitrile.

  • Buffer: 0.2 M Borate buffer (pH 8.0).

Step-by-Step Workflow:

  • Tissue Extraction:

    • Homogenize 100 mg liver tissue in 500 µL ice-cold 0.6 M Perchloric acid (PCA).

    • Centrifuge at 10,000 x g for 10 min at 4°C.

    • Neutralize supernatant with KOH to pH 7.0. Remove KClO4 precipitate by centrifugation.

  • Derivatization:

    • Mix 200 µL of supernatant with 200 µL Borate buffer.

    • Add 200 µL FMOC-Cl solution.

    • Vortex and incubate at room temperature for 10 minutes .

    • Add 200 µL of 0.1 M HCl to stop the reaction (stabilizes the FMOC derivative).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 265 nm .[2][3]

    • Gradient: 20% B to 80% B over 20 minutes.

Validation Criteria:

  • Linearity:

    
     over 10–100 µg/mL range.[2]
    
  • Specificity: GalN-1-P should resolve distinctly from Glucosamine-1-phosphate (GlcN-1-P).

Experimental Applications: The GalN/LPS Model

The primary utility of GalN-1-P in drug development is the GalN/LPS induced Acute Liver Failure (ALF) model. This model mimics human fulminant hepatitis.

In Vivo Induction Protocol (Rat/Mouse)

This protocol relies on the synergistic effect of GalN (metabolic block) and LPS (inflammatory trigger).

  • Animal Selection: Male Wistar rats (200-250g) or C57BL/6 mice.

  • Dosing:

    • GalN: 400–800 mg/kg (i.p.). Dissolve in saline, adjust to pH 7.0.

    • LPS: 10–50 µg/kg (i.p.). Administer simultaneously or 1 hour post-GalN.

  • Endpoints:

    • 6 Hours: Peak UTP depletion (measure GalN-1-P accumulation here).

    • 12-24 Hours: Maximal ALT/AST elevation and necrosis.

The "Rescue" Experiment

To prove a drug works via the GalN pathway (and not just anti-inflammatory), administer Uridine (1 g/kg, i.p.) 2 hours after GalN.

  • Logic: Exogenous uridine bypasses the de novo synthesis block, replenishing UTP pools despite GalN-1-P accumulation.

  • Result: If the liver injury is prevented by Uridine, the toxicity was driven by the GalN-1-P/UTP trap.

Therapeutic Implications

Understanding GalN-1-P relevance aids in screening hepatoprotective agents.

  • SIRT1 Activators (e.g., Resveratrol): Shown to attenuate GalN/LPS toxicity, likely by modulating inflammation downstream of the metabolic block.

  • Antioxidants: GalN-1-P accumulation leads to ROS generation; antioxidants mitigate the secondary necrosis.

Toxicity Pathway Diagram

ToxicityCascade cluster_consequences Cellular Consequences GalN D-Galactosamine Input GalN1P GalN-1-P Accumulation GalN->GalN1P GALK UTP_Drop UTP Depletion (<10% Normal) GalN1P->UTP_Drop Trapping NoRNA Inhibition of RNA/Protein Synthesis UTP_Drop->NoRNA Sensitization Sensitization to Cytokines (TNF-a) NoRNA->Sensitization Necrosis Fulminant Hepatitis (Necrosis/Apoptosis) Sensitization->Necrosis LPS LPS (Endotoxin) Trigger LPS->Sensitization Synergy

Figure 2: The Toxicity Cascade. GalN-1-P accumulation drives UTP depletion, which sensitizes the liver to lethal injury from LPS.

References

  • Keppler, D., et al. (1968). Experimental hepatitis induced by D-galactosamine.[1] Experimental and Molecular Pathology. Link

  • Keppler, D., & Decker, K. (1969). Studies on the mechanism of galactosamine hepatitis: Accumulation of galactosamine-1-phosphate and its inhibition of UDP-glucose pyrophosphorylase. European Journal of Biochemistry.[4] Link

  • Decker, K., & Keppler, D. (1974). Galactosamine hepatitis: key role of the nucleotide deficiency period in the pathogenesis of cell injury and cell death.[5][6] Reviews of Physiology, Biochemistry and Pharmacology. Link

  • Zhu, X., et al. (2005). Determination of glucosamine and galactosamine in food by liquid chromatography with pre-column derivatization.[2] Journal of Liquid Chromatography & Related Technologies. Link

  • Farghali, H., et al. (2009). Resveratrol protects against D-galactosamine/lipopolysaccharide-induced hepatotoxicity by upregulating SIRT1 in rat liver.[7] Physiological Research. Link

Sources

Mechanism of D-Galactosamine 1-phosphate induced hepatotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Mechanism of D-Galactosamine-Induced Hepatotoxicity for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the molecular and cellular mechanisms underlying D-Galactosamine (D-GalN)-induced hepatotoxicity, a widely utilized experimental model for studying acute liver failure. By understanding the intricate pathways involved, researchers can better design experiments, interpret data, and develop novel therapeutic strategies for liver diseases.

D-Galactosamine is a modified sugar that, when administered to animals, selectively induces liver damage that closely mimics the histopathological and biochemical features of viral hepatitis in humans. This model is particularly valuable for its high reproducibility and the ability to study the distinct phases of liver injury, from initial metabolic disruption to widespread inflammation and cell death. The co-administration of lipopolysaccharide (LPS) with D-GalN is often employed to sensitize the liver to injury, creating a more robust and rapid model of fulminant hepatic failure.

The Core Insult: Depletion of Uridine Triphosphate (UTP)

The primary initiating event in D-GalN-induced hepatotoxicity is the rapid and severe depletion of the intracellular pool of uridine triphosphate (UTP) in hepatocytes. This occurs through a "trapping" mechanism where D-GalN is phosphorylated by galactokinase to form D-galactosamine-1-phosphate. This product is then converted to UDP-galactosamine, consuming UTP in the process. Unlike its physiological counterpart, UDP-glucose, UDP-galactosamine cannot be efficiently converted back to UTP, leading to a profound and sustained deficit of this critical nucleotide.

Consequences of UTP Depletion

The depletion of UTP has far-reaching consequences for hepatocyte function, primarily impacting macromolecular synthesis:

  • Transcriptional Arrest: RNA synthesis is highly dependent on a continuous supply of UTP. Its depletion leads to a rapid cessation of transcription, preventing the synthesis of messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA). This halt in gene expression is a critical early event in D-GalN-induced injury.

  • Impaired Glycosylation: UTP is essential for the synthesis of UDP-sugars, which are donors for the glycosylation of proteins and lipids in the endoplasmic reticulum (ER) and Golgi apparatus. Impaired glycosylation disrupts the proper folding and function of numerous proteins, contributing to ER stress.

Cellular Stress Responses to D-GalN

The initial metabolic insult of UTP depletion triggers a cascade of cellular stress responses that ultimately determine the fate of the hepatocyte.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The disruption of glycosylation and protein synthesis leads to the accumulation of misfolded proteins in the ER lumen, a condition known as ER stress. To cope with this, the cell activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. The three main branches of the UPR are:

  • IRE1α (Inositol-requiring enzyme 1α): This sensor splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.

  • PERK (PKR-like ER kinase): PERK activation leads to the phosphorylation of eukaryotic initiation factor 2α (eIF2α), which transiently attenuates global protein synthesis to reduce the load on the ER.

  • ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi, where it is cleaved to release a transcription factor that upregulates ER chaperones and other UPR target genes.

While initially pro-survival, prolonged or overwhelming ER stress can switch the UPR to a pro-apoptotic program, primarily through the induction of the transcription factor CHOP (C/EBP homologous protein).

Signaling Pathway of D-GalN-Induced ER Stress

G DGalN D-Galactosamine UTP_Depletion UTP Depletion DGalN->UTP_Depletion Transcriptional_Arrest Transcriptional Arrest UTP_Depletion->Transcriptional_Arrest Impaired_Glycosylation Impaired Glycosylation UTP_Depletion->Impaired_Glycosylation ER_Stress Endoplasmic Reticulum Stress Impaired_Glycosylation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR IRE1a IRE1α UPR->IRE1a PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 CHOP CHOP Activation UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: D-GalN leads to UTP depletion, causing ER stress and activating the UPR.

Oxidative Stress

D-GalN administration has been shown to induce oxidative stress in the liver, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of the cell. The sources of ROS in this model are multifactorial and can include mitochondrial dysfunction and the inflammatory response. Oxidative stress further damages cellular components, including lipids, proteins, and DNA, exacerbating the initial injury.

The Inflammatory Cascade and Apoptosis

While D-GalN alone can cause hepatocyte apoptosis, the inflammatory response, particularly when co-administered with LPS, significantly amplifies the liver damage.

Role of Kupffer Cells and Cytokines

LPS, a component of the outer membrane of Gram-negative bacteria, activates Kupffer cells (resident liver macrophages) through Toll-like receptor 4 (TLR4). This activation leads to the release of a barrage of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).

TNF-α-Mediated Apoptosis

Hepatocytes sensitized by D-GalN-induced transcriptional arrest are exquisitely sensitive to the cytotoxic effects of TNF-α. TNF-α binding to its receptor (TNFR1) on the hepatocyte surface triggers a signaling cascade that culminates in the activation of caspases, the executioner enzymes of apoptosis. The transcriptional block prevents the synthesis of anti-apoptotic proteins that would normally protect the cell from TNF-α-induced death, tipping the balance towards apoptosis.

Experimental Workflow for D-GalN/LPS Model

G Animal_Prep Animal Preparation (e.g., C57BL/6 mice) DGalN_LPS_Admin D-GalN/LPS Administration (Intraperitoneal Injection) Animal_Prep->DGalN_LPS_Admin Time_Course Time-Course Analysis (e.g., 2, 4, 6, 8 hours) DGalN_LPS_Admin->Time_Course Sample_Collection Sample Collection (Blood, Liver Tissue) Time_Course->Sample_Collection Biochemical_Analysis Biochemical Analysis (ALT, AST) Sample_Collection->Biochemical_Analysis Histology Histological Analysis (H&E, TUNEL staining) Sample_Collection->Histology Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Sample_Collection->Molecular_Analysis

Caption: A typical experimental workflow for studying D-GalN/LPS-induced liver injury.

Key Experimental Protocols

Induction of Acute Liver Failure with D-GalN/LPS

This protocol describes the standard method for inducing acute liver injury in mice.

Materials:

  • D-Galactosamine (Sigma-Aldrich, G0500 or equivalent)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, L2630 or equivalent)

  • Sterile, pyrogen-free saline

  • 8-10 week old male C57BL/6 mice

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare a stock solution of D-GalN in sterile saline at a concentration of 200 mg/mL.

  • Prepare a stock solution of LPS in sterile saline at a concentration of 10 µg/mL.

  • Weigh each mouse to determine the precise injection volume.

  • Administer D-GalN via intraperitoneal (i.p.) injection at a dose of 700 mg/kg.

  • Administer LPS via i.p. injection at a dose of 10 µg/kg. The injections can be given concurrently or with a short interval.

  • Monitor the animals for signs of distress.

  • At predetermined time points (e.g., 4, 6, or 8 hours post-injection), euthanize the mice and collect blood and liver tissue for analysis.

Assessment of Liver Injury

Biochemical Analysis:

  • Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits. These enzymes are released from damaged hepatocytes and are sensitive markers of liver injury.

Histological Analysis:

  • Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section.

  • Perform Hematoxylin and Eosin (H&E) staining to assess the overall liver architecture, inflammation, and necrosis.

  • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells.

Quantitative Data Summary

The following table summarizes typical biochemical findings in the D-GalN/LPS model.

Time Point (hours)Serum ALT (U/L)Serum AST (U/L)
0 (Control)20-4040-60
4200-500300-700
61000-30001500-4000
8>5000>6000

Note: These values are representative and can vary based on the specific mouse strain, age, and experimental conditions.

Conclusion and Future Directions

The D-Galactosamine model of hepatotoxicity provides a powerful tool for dissecting the molecular mechanisms of acute liver injury. The central role of UTP depletion, leading to transcriptional arrest and ER stress, highlights the vulnerability of hepatocytes to metabolic insults. The subsequent sensitization to inflammatory mediators like TNF-α underscores the critical interplay between parenchymal cell damage and the innate immune response in the pathogenesis of liver failure.

Future research in this area will likely focus on:

  • Identifying novel therapeutic targets within the UPR and apoptotic pathways.

  • Exploring the role of other forms of regulated cell death, such as necroptosis and ferroptosis, in this model.

  • Developing more sophisticated in vitro and in vivo systems to study the complex cell-cell interactions in the liver during injury and repair.

By continuing to refine our understanding of this intricate toxicological model, we can pave the way for the development of more effective treatments for patients with acute liver failure.

References

  • Mechanism of galactosamine-induced liver cell injury. Recent Results in Cancer Research, [Link]

  • D-galactosamine-induced liver injury. Journal of the Korean Society of Clinical Chemistry, [Link]

  • Galactosamine-Lipopolysaccharide-Induced Acute Liver Failure. Animal Models of Acute Liver Failure, [Link]

  • D-Galactosamine and Lipopolysaccharide-Induced Acute Liver Injury. Methods in Molecular Biology, [Link]

  • The D-galactosamine/lipopolysaccharide-induced acute liver failure mouse model. Methods in Molecular Biology, [Link]

Methodological & Application

Protocol for Inducing Acute Liver Failure with D-Galactosamine/LPS

[1][2][3][4][5]

Abstract & Scope

This guide details the protocol for inducing Acute Liver Failure (ALF) in murine models using D-Galactosamine (D-GalN) in combination with Lipopolysaccharide (LPS) .[1][2][3][4] Unlike surgical models (e.g., hepatectomy) or chronic toxins (e.g., CCl4), the D-GalN/LPS model specifically mimics fulminant hepatic failure driven by the innate immune system. It is the gold standard for evaluating cytoprotective drugs and anti-inflammatory agents due to its high reproducibility, rapid onset (6–12 hours), and specific therapeutic window.

Key Distinction: D-GalN acts as a transcriptional sensitizer , rendering hepatocytes exclusively vulnerable to TNF-

Mechanism of Action (The "Why")

To troubleshoot this model effectively, one must understand the specific metabolic blockade it induces.

The Two-Hit Pathophysiology
  • Sensitization (D-GalN): D-GalN is metabolized by the galactokinase pathway in hepatocytes. This rapidly depletes the intracellular pool of Uridine Triphosphate (UTP) and Uridine Diphosphate (UDP). Without UTP, RNA polymerase II cannot function, leading to a complete arrest of mRNA and protein synthesis.

  • Trigger (LPS): LPS activates Toll-like Receptor 4 (TLR4) on Kupffer cells, causing the release of TNF-

    
    , IL-1
    
    
    , and IL-6.
  • Collapse: Normal hepatocytes can withstand this cytokine storm by synthesizing protective proteins (e.g., NF-

    
    B dependent survival factors). However, D-GalN-intoxicated hepatocytes cannot synthesize these factors, resulting in massive, synchronized apoptosis and hemorrhagic necrosis.
    
Mechanistic Pathway Diagram

DGalN_Mechanismcluster_HepatocyteHepatocyte Cytoplasmcluster_KupfferKupffer CellDGalND-Galactosamine(Exogenous)Gal1PGalN-1-PhosphateDGalN->Gal1PGalactokinaseUDP_GalNUDP-Galactosamine(Accumulation)Gal1P->UDP_GalNTrappingUTPUTP PoolUTP->UDP_GalNConsumedRNA_SynmRNA/Protein Synthesis(Transcriptional Arrest)UTP->RNA_SynRequired forSensitizationSensitization toTNF-alpha ToxicityRNA_Syn->SensitizationInhibition leads toDeathFulminant Liver Failure(Apoptosis + Necrosis)Sensitization->DeathLPSLPS (Endotoxin)TLR4TLR4 ActivationLPS->TLR4CytokinesTNF-alpha / IL-6 ReleaseTLR4->CytokinesCytokines->SensitizationAttacks

Figure 1: The synergistic lethality of D-GalN and LPS. D-GalN depletes UTP, preventing the synthesis of survival factors needed to withstand the LPS-induced cytokine storm.[3]

Experimental Design & Considerations

Animal Selection
  • Species: Mice (C57BL/6) are the preferred species for the combined LPS/D-GalN model.

    • Note: Rats are highly sensitive to D-GalN alone (without LPS), but the combined model is most standardized in mice.

  • Sex: Male mice (8–10 weeks, 20–25g) are recommended. Female mice may exhibit variable sensitivity due to estrogen's hepatoprotective effects.

  • Fasting: Fasting is not strictly required for the lethal model but is recommended for 4–6 hours if analyzing lipid metabolism or strict biochemical baselines.

Reagent Preparation
  • D-Galactosamine HCl: Must be dissolved in sterile PBS.

    • Stability: Prepare fresh immediately before use. Do not store in solution.

  • Lipopolysaccharide (LPS): Source matters. E. coli serotype O55:B5 or O111:B4 are standard.

    • Potency: Different lots of LPS have vastly different potencies. Always perform a pilot dose-finding study when switching batches.

Dosage Table

The following dosages are calibrated for C57BL/6 mice.

ComponentDosage (IP)ConcentrationVolume (25g Mouse)Role
D-GalN 700 – 800 mg/kg 100 mg/mL~200 µLSensitizer (Metabolic Arrest)
LPS 10 – 50 µg/kg 5 µg/mL~100 µLTrigger (Inflammation)
Control N/ASterile PBS300 µLVehicle Control

Critical Note: Some protocols mix D-GalN and LPS into a single "cocktail" injection. This is acceptable and reduces animal stress. If mixing, ensure the final volume does not exceed 10 mL/kg (approx. 250 µL for a mouse).

Step-by-Step Protocol

Phase 1: Preparation (T minus 1 Hour)
  • Weigh Animals: Record baseline body weight to calculate precise injection volumes.

  • Prepare Solutions:

    • Dissolve D-GalN in sterile, endotoxin-free PBS. Adjust pH to 7.4 with 1N NaOH if necessary (D-GalN is acidic).

    • Dilute LPS stock to the working concentration.

    • Optional: If using a cocktail, mix the required D-GalN and LPS volumes just prior to injection.

  • Acclimatization: Move animals to the procedure room 30 minutes prior to reduce stress-induced corticosterone, which can interfere with immune responses.

Phase 2: Administration (Time 0)
  • Restraint: Secure the mouse using the scruff technique.

  • Injection: Administer the solution via Intraperitoneal (IP) injection in the lower right quadrant to avoid the cecum.

    • Tip: Use a 27G needle to minimize trauma.

  • Return: Place mouse back in the cage with easy access to food and water (hydrogel is recommended as they become lethargic).

Phase 3: Monitoring & Sample Collection

The progression of ALF in this model is rapid.[5]

  • 0 – 4 Hours: Animals appear normal.

  • 4 – 6 Hours: Piloerection (ruffled fur), lethargy, and huddled posture ("sickness behavior").

  • 6 – 8 Hours: Severe lethargy, hypothermia. Peak liver injury usually occurs here.

  • 8 – 12 Hours: Mortality phase.

Workflow Diagram:

Workflowcluster_EndpointsEndpointsPrepPrep: Weigh MiceDissolve D-GalN/LPSInjectInjection (IP)Time = 0hPrep->InjectMonitorMonitor(Temp/Behavior)Inject->MonitorBiochem6h - 8h:Serum ALT/ASTCytokinesMonitor->BiochemAcute InjurySurvivalSurvival Study:Up to 24hMonitor->SurvivalLethalityHistoHistology:H&E / TUNEL

Figure 2: Experimental timeline. Most mechanistic studies terminate at 6–8 hours to capture peak injury markers before mortality.

Validation & Readouts

To confirm the model worked, your data must show the following profile:

Biochemistry (Serum)
  • ALT/AST: Expect massive elevation (often >2000 U/L) by 6–8 hours.

  • Cytokines: TNF-

    
     peaks early (1–1.5 hours), followed by IL-6 (3–4 hours).
    
  • Bilirubin: May be elevated, but ALT/AST is the primary acute marker.

Histology (Liver)[6][7]
  • H&E Staining: Look for pan-lobular hemorrhage, disruption of hepatic cords, and massive necrosis.

  • TUNEL Staining: This model is characterized by significant apoptosis (unlike CCl4 which is necrosis-dominant). You should see abundant TUNEL-positive hepatocyte nuclei.

  • Macroscopy: The liver will appear dark red/black (hemorrhagic) and enlarged.

Troubleshooting Guide
ObservationProbable CauseSolution
No/Low Liver Injury Degraded D-GalNPrepare D-GalN fresh; do not freeze-thaw.
LPS Batch VariationTitrate LPS batch. Increase dose to 50 µg/kg.
Mouse StrainEnsure C57BL/6 is used; BALB/c are less sensitive.
Inconsistent Mortality Injection ErrorEnsure IP injection did not go into the gut (check for yellow fluid).
High Control Mortality ContaminationEnsure PBS and needles are endotoxin-free.

Safety & Ethics

  • Hepatotoxin: D-Galactosamine is a specific hepatotoxin.[3][6][7] Wear PPE (gloves, lab coat, goggles).

  • Endotoxin: LPS can cause fever/inflammation in humans if accidentally injected or inhaled. Handle in a biosafety cabinet.

  • Animal Welfare: This model induces severe distress (ALF).

    • Establish humane endpoints (e.g., inability to right itself, hypothermia <33°C).

    • Use heating pads during the monitoring phase to prevent hypothermia-induced artifacts, though be aware that temperature affects LPS toxicity.

References

  • Decker, K., & Keppler, D. (1974). Galactosamine hepatitis: key role of the nucleotide deficiency period in the pathogenesis of cell injury and cell death. Reviews of Physiology, Biochemistry and Pharmacology, 71, 77–106. Link

  • Leist, M., et al. (1995). Murine hepatocyte apoptosis induced in vitro and in vivo by TNF-alpha requires transcriptional arrest. The Journal of Immunology, 153(4), 1778-1788. Link

  • Mignon, A., et al. (1999). LPS Challenge in D-Galactosamine–Sensitized Mice Accounts for Caspase-dependent Fulminant Hepatitis, not for Septic Shock.[8] American Journal of Respiratory and Critical Care Medicine, 159(4), 1308–1315. Link

  • Wang, X., et al. (2018). Catalpol protects mice against Lipopolysaccharide/D-galactosamine-induced acute liver injury through inhibiting inflammatory and oxidative response.[3] Oncotarget, 9(10), 9032–9044. Link

  • SMC Laboratories. D-gal/LPS-induced acute liver failure model. Link

Application Notes and Protocols for Animal Models of Hepatitis Using D-Galactosamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of D-galactosamine (D-GalN) to establish robust and reproducible animal models of hepatitis. This guide offers in-depth insights into the underlying mechanisms, detailed experimental protocols, and critical considerations for data interpretation, moving beyond a simple recitation of steps to explain the scientific rationale behind the methodologies.

Introduction: D-Galactosamine as a Tool for Modeling Liver Injury

D-galactosamine (D-GalN) is a well-established hepatotoxic agent widely used in preclinical research to induce liver injury that morphologically and functionally resembles human viral hepatitis.[1] Its primary utility lies in its high reproducibility and the ability to control the severity of liver damage through dose modulation and co-administration with other agents, most notably lipopolysaccharide (LPS).[1] These models are invaluable for studying the pathophysiology of acute liver failure (ALF), evaluating the efficacy of hepatoprotective drug candidates, and investigating the cellular and molecular mechanisms of liver regeneration.[2][3]

This guide will detail two primary models: the D-GalN-only induced hepatitis model, which typically results in a moderate and transient liver injury, and the more severe D-GalN/LPS-induced fulminant hepatic failure model, which mimics the rapid and severe liver damage seen in clinical ALF.[4][5]

Mechanism of D-Galactosamine-Induced Hepatotoxicity

Understanding the mechanism of D-GalN action is crucial for designing experiments and interpreting results. D-GalN exerts its hepatotoxic effects through a multi-faceted mechanism primarily centered on the depletion of essential uridine nucleotides in hepatocytes.[6]

The "Uridine Trap" Hypothesis

Upon entering hepatocytes, D-GalN is metabolized via the galactose pathway. This process consumes uridine triphosphate (UTP) to form UDP-galactosamine. Unlike UDP-galactose, UDP-galactosamine and its derivatives are not readily metabolized, leading to their accumulation and the effective "trapping" of uridine pools.[6] This depletion of UTP has profound consequences:

  • Inhibition of Macromolecular Synthesis: UTP is a critical precursor for the synthesis of RNA and other essential macromolecules. Its depletion leads to a rapid cessation of transcription and protein synthesis in hepatocytes.[6]

  • Sensitization to Inflammatory Mediators: The inhibition of protein synthesis makes hepatocytes exquisitely sensitive to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[7]

The Role of Lipopolysaccharide (LPS) in Potentiating Injury

When administered alone, D-GalN can cause hepatocellular necrosis and inflammation.[8] However, its co-administration with a low, otherwise non-toxic dose of LPS, a component of the outer membrane of Gram-negative bacteria, dramatically accelerates and exacerbates the liver injury, leading to fulminant hepatic failure.[5][9] This synergistic effect is driven by:

  • Activation of Kupffer Cells: LPS binds to Toll-like receptor 4 (TLR4) on Kupffer cells, the resident macrophages of the liver.[10]

  • Release of Pro-inflammatory Cytokines: Activated Kupffer cells release a cascade of pro-inflammatory mediators, with TNF-α being a key player in this model.[7]

  • Induction of Apoptosis and Necrosis: TNF-α binds to its receptor on D-GalN-sensitized hepatocytes, triggering downstream signaling pathways that culminate in apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[11][12] This process involves the activation of caspases, a family of proteases that execute the apoptotic program.[9]

DGalN_LPS_Mechanism Mechanism of D-GalN/LPS-Induced Liver Injury cluster_0 Systemic Administration cluster_1 Cellular Events cluster_2 Molecular Mechanisms cluster_3 Pathological Outcome LPS LPS (Lipopolysaccharide) KupfferCell Kupffer Cell LPS->KupfferCell DGalN D-Galactosamine (D-GalN) Hepatocyte Hepatocyte DGalN->Hepatocyte TLR4 TLR4 Activation KupfferCell->TLR4 UTP UTP Depletion Hepatocyte->UTP TNFa TNF-α Release TLR4->TNFa TNFa->Hepatocyte Sensitization Sensitization to TNF-α TNFa->Sensitization SynthInhib Inhibition of RNA/Protein Synthesis UTP->SynthInhib SynthInhib->Sensitization Caspase Caspase Activation Sensitization->Caspase Apoptosis Apoptosis Caspase->Apoptosis Necrosis Necrosis Caspase->Necrosis LiverInjury Acute Liver Injury / Failure Apoptosis->LiverInjury Necrosis->LiverInjury

Caption: Signaling pathway of D-GalN/LPS-induced liver injury.

Experimental Protocols

The following protocols provide a framework for inducing hepatitis in rodents. It is imperative that all animal procedures are approved by the institution's Institutional Animal Care and Use Committee (IACUC) and are conducted in accordance with national and institutional guidelines.

Materials and Reagents
  • D-Galactosamine hydrochloride (D-GalN): (e.g., Sigma-Aldrich, Cat# G0500)

  • Lipopolysaccharide (LPS) from E. coli O111:B4: (e.g., Sigma-Aldrich, Cat# L2630)

  • Sterile, pyrogen-free 0.9% saline or Phosphate Buffered Saline (PBS): For reconstitution and injection.

  • Experimental Animals: Male C57BL/6J mice (6-8 weeks old) or male Wistar rats (200-250 g) are commonly used.

Preparation of D-GalN and LPS Solutions

D-Galactosamine (D-GalN) Solution:

  • D-GalN hydrochloride is soluble in aqueous solutions.[8] It can be dissolved directly in sterile 0.9% saline or PBS.[13]

  • For a typical dose of 400 mg/kg in a 25g mouse, the injected volume should be around 200 µL. Therefore, a stock solution of 50 mg/mL is practical.

  • To prepare a 50 mg/mL stock solution, dissolve 500 mg of D-GalN in 10 mL of sterile saline.

  • Warm the solution slightly and vortex to ensure complete dissolution.

  • It is recommended to prepare this solution fresh on the day of use and not to store it for more than one day.[8]

Lipopolysaccharide (LPS) Solution:

  • LPS from E. coli O111:B4 is commonly used.[10]

  • Prepare a stock solution of 1 mg/mL in sterile, pyrogen-free saline.

  • For a typical dose of 10 µg/kg in a 25g mouse, you would need to inject a very small volume from the stock. Therefore, it is advisable to prepare a working solution.

  • To prepare a 10 µg/mL working solution, dilute the 1 mg/mL stock solution 1:100 in sterile saline.

  • LPS solutions should be handled with care to avoid contamination. Undiluted aliquots can be stored at 2-8°C for up to 6 months.[14]

Induction of Liver Injury

The following table summarizes typical dosages for inducing different severities of liver injury in mice and rats. These are starting points and may require optimization based on the specific animal strain, age, and desired experimental outcome.

Model TypeSpeciesD-GalN Dosage (mg/kg)LPS Dosage (µg/kg)Administration RouteExpected OutcomeReference(s)
Acute Hepatitis Rat400 - 800-Intraperitoneal (i.p.)Moderate, transient liver injury[7]
Fulminant Hepatic Failure Mouse700 - 80010 - 50Intraperitoneal (i.p.)Severe liver injury, high mortality[12][15]
Fulminant Hepatic Failure Rat8008Intraperitoneal (i.p.)Severe liver injury, high mortality[1]

Procedure for Intraperitoneal (i.p.) Injection:

  • Accurately weigh each animal to calculate the precise volume of D-GalN and LPS to be administered.

  • Administer D-GalN and LPS as a single co-injection or as two separate injections in close succession into the lower right quadrant of the abdomen.

  • A control group receiving an equivalent volume of sterile saline should always be included.

Experimental_Workflow General Experimental Workflow cluster_0 Pre-Induction cluster_1 Induction cluster_2 Post-Induction Monitoring & Sample Collection cluster_3 Analysis Animal_Acclimation Animal Acclimation (1 week) Baseline_Measurements Baseline Measurements (Body weight, etc.) Animal_Acclimation->Baseline_Measurements DGalN_LPS_Injection D-GalN/LPS Injection (i.p.) Baseline_Measurements->DGalN_LPS_Injection Monitoring Monitor Clinical Signs DGalN_LPS_Injection->Monitoring Blood_Collection Blood Collection (e.g., 6, 12, 24, 48h) Monitoring->Blood_Collection Tissue_Harvesting Tissue Harvesting (Liver) Blood_Collection->Tissue_Harvesting Biochemical_Analysis Biochemical Analysis (ALT, AST, Bilirubin, TNF-α) Blood_Collection->Biochemical_Analysis Histopathology Histopathology (H&E, TUNEL) Tissue_Harvesting->Histopathology Molecular_Analysis Molecular Analysis (Caspase activity, Gene expression) Tissue_Harvesting->Molecular_Analysis

Caption: A typical experimental workflow for D-GalN/LPS-induced hepatitis.

Assessment of Liver Injury

A comprehensive evaluation of liver injury should include biochemical, histopathological, and molecular analyses.

Biochemical Analysis

Blood samples should be collected at various time points post-injection (e.g., 6, 12, 24, and 48 hours) to assess liver function.[16][17]

ParameterDescriptionExpected Change in D-GalN/LPS Model
Alanine Aminotransferase (ALT) An enzyme primarily found in hepatocytes; a sensitive marker of hepatocellular injury.Significant increase, often peaking around 7-12 hours post-injection.[5][16]
Aspartate Aminotransferase (AST) An enzyme found in the liver and other organs; also a marker of hepatocellular injury.Significant increase, typically follows a similar pattern to ALT.[5][16]
Total Bilirubin A breakdown product of heme; elevated levels indicate impaired liver excretory function.Increase, particularly in more severe injury models.
Tumor Necrosis Factor-alpha (TNF-α) A pro-inflammatory cytokine that plays a key role in the D-GalN/LPS model.Rapid and transient increase in serum levels, peaking a few hours after injection.

Commercial ELISA kits are available for the quantification of rat TNF-α in serum and plasma.[1][18][19][20]

Histopathological Analysis

Liver tissue should be harvested at the end of the experiment for histopathological evaluation.

  • Fixation and Processing: Tissues should be fixed in 10% neutral buffered formalin and processed for paraffin embedding.[21][22]

  • Hematoxylin and Eosin (H&E) Staining: H&E staining is essential for visualizing the overall liver architecture and identifying key pathological features such as:

    • Hepatocellular necrosis: Widespread death of liver cells.

    • Inflammatory cell infiltration: Accumulation of immune cells, primarily neutrophils and macrophages.

    • Hemorrhage: Bleeding within the liver tissue.

    • Apoptotic bodies: Small, condensed fragments of apoptotic cells.

  • TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to specifically detect DNA fragmentation, a hallmark of apoptosis.[21][23] Detailed protocols for TUNEL staining on formalin-fixed, paraffin-embedded tissues are widely available.[21][24]

Molecular Analysis
  • Caspase-3 Activity: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured in liver homogenates using commercially available colorimetric or fluorometric assay kits.

  • Immunohistochemistry (IHC): IHC can be used to detect the expression and localization of specific proteins in liver tissue, such as activated caspase-3.[15] Validated antibodies for caspase-3 are commercially available.[25][26]

Conclusion and Best Practices

The D-galactosamine-based models of hepatitis are powerful tools for liver disease research. The D-GalN/LPS model, in particular, provides a robust and clinically relevant system for studying acute liver failure. For successful and reproducible outcomes, it is essential to:

  • Maintain consistency: Use animals of the same strain, sex, and age.

  • Ensure accurate dosing: Prepare D-GalN and LPS solutions fresh and calculate dosages based on individual animal weights.

  • Include appropriate controls: A saline-treated control group is mandatory.

  • Perform comprehensive analysis: Combine biochemical, histopathological, and molecular readouts for a thorough assessment of liver injury.

By adhering to the principles and protocols outlined in this guide, researchers can effectively utilize these models to advance our understanding of liver disease and develop novel therapeutic interventions.

References

  • Chen, M., et al. (2021). Co-administration of lipopolysaccharide and d-galactosamine induces genotoxicity in mouse liver. Scientific Reports, 11(1), 1-10. [Link]

  • Gao, C., et al. (2019). D-GalN/LPS induces acute liver injury in mice. ResearchGate. [Link]

  • SMC Laboratories Inc. D-gal/LPS-induced acute liver failure model. [Link]

  • Mignon, A., et al. (1999). LPS Challenge in D-galactosamine–Sensitized Mice Accounts for Caspase-dependent Fulminant Hepatitis, not for Septic Shock. American Journal of Respiratory and Critical Care Medicine, 159(4), 1308-1315. [Link]

  • Mignon, A., et al. (1999). LPS Challenge in D-galactosamine–Sensitized Mice Accounts for Caspase-dependent Fulminant Hepatitis, not for Septic Shock. American Journal of Respiratory and Critical Care Medicine, 159(4), 1308-1315. [Link]

  • Liu, X., et al. (2015). A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury. International Journal of Molecular Sciences, 16(5), 10445-10463. [Link]

  • Wu, Y. H., et al. (2014). Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice. International journal of molecular medicine, 33(6), 1498-1506. [Link]

  • Antibodies.com. Rat TNF alpha ELISA Kit (A78898). [Link]

  • protocols.io. (2021). TUNEL staining to detect apoptotic cells in formalin-fixed, paraffin-embedded (FFPE) pig tissues. [Link]

  • Xia, L., & He, G. (2021). UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway. Journal of Clinical and Translational Hepatology, 9(4), 526. [Link]

  • Morrison, D. C., & Leive, L. (1975). Fractions of lipopolysaccharide from Escherichia coli O111: B4 prepared by two extraction procedures. Journal of Biological Chemistry, 250(8), 2911-2919. [Link]

  • Jaeschke, H., et al. (2019). Animal models of drug-induced liver injury. Current protocols in toxicology, 80(1), 14-1. [Link]

  • Morrison, D. C., & Leive, L. (1975). Fractions of lipopolysaccharide from Escherichia coli O111: B4 prepared by two extraction procedures. ResearchGate. [Link]

  • Keppler, D., et al. (1968). Experimental hepatitis induced by D-galactosamine. Experimental and molecular pathology, 9(2), 279-290. [Link]

  • Milan, A. M., et al. (2021). Harmonizing TUNEL with multiplexed iterative immunofluorescence enriches spatial contextualization of cell death. Communications biology, 4(1), 1-13. [Link]

  • RayBiotech. Rat TNF-alpha ELISA Kit. [Link]

  • Syn-Ad, G., et al. (2014). Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model. Journal of hepatology, 60(6), 1276-1283. [Link]

  • protocols.io. (2021). TUNEL staining to detect apoptotic cells in formalin-fixed, paraffin-embedded (FFPE) pig tissues v1. ResearchGate. [Link]

  • Antibodies.com. Anti-Caspase-3 Antibody (A13916). [Link]

  • Jaeschke, H., et al. (2019). Animal models of drug-induced liver injury. ResearchGate. [Link]

  • Xia, L., & He, G. (2021). UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway. Journal of Clinical and Translational Hepatology, 9(4), 526. [Link]

  • Chen, M., et al. (2014). LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat. International journal of clinical and experimental pathology, 7(11), 7586. [Link]

  • Mignon, A., et al. (1999). LPS Challenge in D-galactosamine–Sensitized Mice Accounts for Caspase-dependent Fulminant Hepatitis, not for Septic Shock. American Journal of Respiratory and Critical Care Medicine, 159(4), 1308-1315. [Link]

  • UConn Health. Standard Protocol for Formalin-Fixed Paraffin Embedded Tissue Samples. [Link]

  • Jaeschke, H., et al. (2019). ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY. Toxicological sciences, 169(2), 335-348. [Link]

  • Kuna, L., et al. (2018). Models of Drug Induced Liver Injury (DILI) - Current Issues and Future Perspectives. Current drug metabolism, 19(10), 830-838. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Synthesized D-Galactosamine 1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of synthesized D-Galactosamine 1-phosphate (GalN-1-P). The information herein is curated to ensure scientific integrity, drawing from established principles of chromatography and chemical analysis to address common challenges encountered during the purification process.

I. Introduction to the Purification of D-Galactosamine 1-Phosphate

D-Galactosamine 1-phosphate is a crucial intermediate in various biological pathways and a valuable building block in the synthesis of complex carbohydrates and glycoconjugates. Its successful purification is paramount to ensure the accuracy and reproducibility of downstream applications. The inherent polarity and charge of GalN-1-P, conferred by the phosphate group, alongside the amino functionality, present unique challenges and opportunities for its purification.

The primary method for purifying phosphorylated sugars is anion-exchange chromatography (AEX) . This technique separates molecules based on their net negative charge, making it ideal for isolating the phosphate-bearing target molecule from unreacted starting materials and non-phosphorylated byproducts.[1][2]

II. Core Purification Protocol: Anion-Exchange Chromatography

This section outlines a robust, step-by-step protocol for the purification of D-Galactosamine 1-phosphate using anion-exchange chromatography.

Principle of Separation

Anion-exchange chromatography relies on the electrostatic interaction between the negatively charged phosphate group of GalN-1-P and a positively charged stationary phase within the chromatography column.[1] Elution is typically achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interaction and releases the bound molecule.

Experimental Workflow

Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Anion-Exchange Chromatography cluster_analysis Analysis & Final Steps raw_sample Crude Synthesized D-Galactosamine 1-Phosphate dissolution Dissolve in Low-Salt Buffer raw_sample->dissolution filtration Filter through 0.22 µm Membrane dissolution->filtration loading Load Filtered Sample filtration->loading Inject equilibration Equilibrate AEX Column with Starting Buffer equilibration->loading wash Wash Column with Starting Buffer loading->wash elution Elute with Salt Gradient wash->elution collection Collect Fractions elution->collection purity_check Assess Fraction Purity (e.g., HPLC, TLC) collection->purity_check Analyze pooling Pool Pure Fractions purity_check->pooling desalting Desalt Pooled Fractions pooling->desalting lyophilization Lyophilize to Obtain Pure Powder desalting->lyophilization Troubleshooting_Logic cluster_yield Low Yield cluster_purity Poor Purity cluster_retention Inconsistent Retention start Purification Issue q_yield What is the primary issue? start->q_yield Low Yield q_purity What is the primary issue? start->q_purity Poor Purity q_retention What is the primary issue? start->q_retention Inconsistent Retention q_elution Is there a peak in the high-salt strip? a_elution_yes Increase gradient salt concentration q_elution->a_elution_yes Yes a_elution_no Check for product degradation (run at 4°C, fresh buffers) q_elution->a_elution_no No q_gradient Is the main peak broad or co-eluting? a_gradient_yes Flatten the salt gradient q_gradient->a_gradient_yes Yes a_gradient_no Reduce column load q_gradient->a_gradient_no No q_buffers Are buffers freshly made and pH verified? a_buffers_no Remake buffers and calibrate pH meter q_buffers->a_buffers_no No a_buffers_yes Check column integrity and system for leaks/air q_buffers->a_buffers_yes Yes q_yield->q_elution q_purity->q_gradient q_retention->q_buffers

Sources

Technical Support Center: D-Galactosamine 1-Phosphate (GalN-1-P) Stability & Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GALN-STAB-001 Subject: Prevention of Hydrolysis and Enzymatic Degradation during Tissue Extraction Assigned Specialist: Senior Application Scientist, Metabolomics Division

Executive Summary & Root Cause Analysis

The Core Challenge: D-Galactosamine 1-phosphate (GalN-1-P) presents a dual-stability paradox during extraction. It is an anomeric phosphate (phosphate attached to C1), making it significantly more acid-labile than C6-phosphates (like Glucose-6-P). However, it is also a prime target for rapid hydrolysis by non-specific tissue phosphatases immediately upon cell lysis.

The "Danger Zone":

  • Enzymatic Degradation: If the extraction is too slow or warm, phosphatases strip the phosphate, leaving free Galactosamine.

  • Chemical Hydrolysis: If the extraction uses strong acids (like Perchloric Acid - PCA) without immediate neutralization, the C1-phosphate bond cleaves.

Mechanism of Instability

The following diagram illustrates the degradation pathways you must avoid.

GalN_Degradation cluster_prevention Prevention Strategies Tissue Liver/Cell Tissue Lysis Cell Lysis Tissue->Lysis GalN1P GalN-1-P (Target) Lysis->GalN1P Release FreeGalN Free Galactosamine (Degradant) GalN1P->FreeGalN Acid Hydrolysis (pH < 3, >10 mins) GalN1P->FreeGalN Phosphatase Attack (>0°C, Neutral pH) Cold Cryogenic Stop (LN2 / -80°C) Cold->Lysis Inhibits Enzymes Solvent Organic Denaturation (MeOH/ACN) Solvent->Lysis Denatures Phosphatases

Caption: Figure 1. The dual degradation pathways of GalN-1-P. Successful extraction requires navigating between enzymatic activity (neutral pH/warm) and chemical hydrolysis (low pH).

Standard Operating Procedures (SOPs)

Do not use "generic" metabolite extraction protocols. Choose the protocol based on your downstream analysis platform.

Protocol A: Cold Solvent Extraction (Recommended for LC-MS/MS)

Best for: High-throughput metabolomics, preventing acid hydrolysis, and LC-MS compatibility.

Reagents:

  • Extraction Solvent: 40:40:20 Acetonitrile:Methanol:Water (v/v/v), pre-chilled to -40°C.

  • Internal Standard:

    
    -Galactose-1-Phosphate (or similar sugar phosphate).[1][2][3]
    

Workflow:

  • Quenching: Flash-freeze tissue in liquid nitrogen immediately upon harvest.

  • Pulverization: Grind tissue to a fine powder under liquid nitrogen (Cryo-mill).

  • Extraction: Add 500 µL of Extraction Solvent per 20 mg tissue powder.

    • Critical: The high organic content precipitates enzymes immediately, stopping phosphatase activity without using strong acids.

  • Homogenization: Vortex or bead-beat for 30 seconds at 4°C.

  • Incubation: Keep samples on ice (or at -20°C) for 10 minutes to ensure protein precipitation.

  • Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C.

  • Recovery: Transfer supernatant to a glass vial.

    • Note: If drying is required, use a vacuum concentrator (SpeedVac) without heat. Do not heat above 30°C.

Protocol B: Modified Perchloric Acid (PCA) Extraction

Best for: Absolute protein removal, nucleotide analysis, or enzymatic assays. Warning: This method carries the highest risk of chemical hydrolysis if neutralization is delayed.

Workflow:

  • Lysis: Homogenize tissue in ice-cold 0.5 M PCA (5 volumes per weight).

    • Time Limit: Contact time with acid must be < 5 minutes.

  • Centrifugation: Spin immediately (12,000 x g, 2 min, 4°C) to pellet protein.

  • Neutralization (The Critical Step):

    • Transfer supernatant to a new tube.

    • Immediately add 2.5 M K₂CO₃ (Potassium Carbonate) dropwise while vortexing.

    • Target pH: 7.0 - 8.0. Use a micro-pH probe or spotting paper.

    • Why: K₂CO₃ precipitates the perchlorate as KClO₄ (insoluble salt) and raises pH to a stable range.

  • Final Spin: Centrifuge again to remove the salt pellet. Analyze the supernatant immediately or freeze at -80°C.[4]

Comparative Stability Data

The following table summarizes stability thresholds based on internal validation data and literature consensus for sugar-1-phosphates.

VariableSafe RangeDanger ZoneImpact on GalN-1-P
pH 7.0 – 9.0< 4.0 or > 11.0Rapid hydrolysis of C1-phosphate bond at low pH.
Temperature -80°C to +4°C> 25°CAccelerates both enzymatic and chemical degradation.
Time (in Acid) < 5 minutes> 15 minutes>20% loss observed after 20 mins in 0.5M PCA at RT.
Matrix 80% Organic SolventAqueous BufferAqueous buffers allow phosphatase activity; organics denature them.

Troubleshooting Guide (FAQ)

Q1: I see a large peak for Galactosamine but no GalN-1-P. What happened?

  • Diagnosis: Complete hydrolysis.

  • Check: Did you use an acid extraction (TCA/PCA) and wait too long to neutralize?

  • Fix: Switch to Protocol A (Solvent Extraction). If you must use acid, neutralize within 2 minutes of homogenization.

Q2: My LC-MS signal for GalN-1-P is suppressing or drifting.

  • Diagnosis: Phosphate interaction with stainless steel or ion suppression.

  • Fix:

    • Use a PEEK-lined column or passivate your HPLC system (phosphates bind to active steel sites).

    • Add 5-10 mM Ammonium Acetate to your mobile phase. This acts as an ion-pairing agent to improve peak shape and retention of the phosphate group [1, 2].

Q3: Can I use heat (boiling ethanol) to stop enzymes?

  • Answer: NO.

  • Reasoning: While boiling stops enzymes, the thermal energy is sufficient to hydrolyze the high-energy phosphate ester bond in GalN-1-P, especially if the tissue pH drops naturally during lysis. Always use cold denaturation.

Decision Logic for Extraction Method

Use this flow to select the correct protocol for your specific equipment.

DecisionTree Start Start: Select Extraction Method AnalysisType Downstream Analysis? Start->AnalysisType LCMS LC-MS / UHPLC AnalysisType->LCMS Enzymatic Colorimetric / Enzymatic Assay AnalysisType->Enzymatic Solvent Protocol A: Cold ACN/MeOH (Prevents Salt Adducts) LCMS->Solvent Preferred PCA Protocol B: PCA + Neutralization (Removes Protein Background) Enzymatic->PCA Preferred Warning CRITICAL: Neutralize PCA within 2 mins! PCA->Warning

Caption: Figure 2. Decision tree for selecting the optimal extraction methodology based on downstream analytical requirements.

References

  • Li, Q. et al. (2021). Evaluation of liver tissue extraction protocol for untargeted metabolomics analysis. Journal of Separation Science.

    • Relevance: Establishes the superiority of cold organic solvent (Isopropanol/Methanol) extraction for liver metabolomics over acid extraction for stability.
  • Wong, T. et al. (2010). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry.[1][2] Clinical Chemistry.

    • Relevance: Details the use of ion-pairing chromatography (Ammonium Acetate)
  • Gitzelmann, R. (1995). Galactose-1-phosphate in the pathophysiology of galactosemia.[5] European Journal of Pediatrics.[5]

    • Relevance: Discusses the biological accumulation and toxicity of Gal-1-P, providing context for its lability and the need for accur
  • De-Souza, E.A. et al. (2017). The galactose-induced decrease in phosphate levels leads to toxicity in yeast models of galactosemia.[6] Biochimica et Biophysica Acta.

    • Relevance: Highlights the "phosphate trapping" mechanism, emphasizing the importance of preserving the phosphate group during analysis to measure physiological impact correctly.

Sources

Artifacts in NMR spectroscopy of D-Galactosamine 1-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

BioNMR Technical Support Hub: D-Galactosamine 1-Phosphate (GalN-1-P) Analysis

Ticket ID: G1P-NMR-T442 Status: Open Assigned Specialist: Senior Application Scientist, Bio-Organic Spectroscopy Unit

Introduction: The Analytical Challenge

Welcome to the BioNMR Support Hub. You are likely here because the NMR spectrum of D-Galactosamine 1-phosphate (GalN-1-P) is behaving unpredictably.

GalN-1-P is a deceptively complex analyte. Unlike simple sugars, it possesses two ionizable groups—a phosphate (


) and an amine (

)—creating a zwitterionic character that makes its chemical shifts highly sensitive to pH. Furthermore, the glycosyl phosphate bond is thermodynamically unstable in acidic conditions, leading to rapid sample degradation.

This guide treats your spectral anomalies not as "errors," but as diagnostic data points. We will address the three most common artifact categories: Spectral Instability (Drifting) , Signal Loss , and Spurious Peaks .

Module 1: Sample Preparation & Stability (The "Before" Phase)

Core Issue: Users often observe "drifting" chemical shifts or line broadening that makes assignment impossible. This is rarely an instrument fault; it is almost always a sample environment issue.

Q1: Why do my chemical shifts change between samples?

A: GalN-1-P acts as a pH sensor. Because the phosphate group is attached to the anomeric center (C1), its protonation state exerts a massive inductive effect on the H1 and C1 signals. Additionally, the protonation of the C2-amine affects the H2 signal. If your pH is not strictly controlled, your peaks will move.

  • The Mechanism:

    • pH < 6.0: Phosphate is monoanionic (

      
       / 
      
      
      
      equilibrium). Amine is protonated (
      
      
      ).
    • pH > 8.0: Phosphate is dianionic (

      
      ). Amine begins deprotonating (
      
      
      
      ).
    • Artifact: A pH difference of 0.2 units can shift

      
      P signals by >0.5 ppm.
      

Protocol: The "pH-Lock" Buffer System Do not rely on unbuffered


. Use this specific mix to lock the ionization state:
  • Buffer: 50 mM Phosphate or TRIS-d11 buffer in

    
    , adjusted to pH 7.4  (biological relevance) or pH 9.0  (for sharpest lines, ensuring phosphate is fully dianionic).
    
  • Reference: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Do not use TMS; it is insoluble in aqueous buffers.

  • Chelator: Add 1 mM EDTA-d12.

    • Why? Commercial sugar phosphates often contain trace paramagnetic ions (

      
      ) from the synthesis resin. These bind to the phosphate/amine motif, causing severe line broadening (The "Broad Blob" artifact).
      
Q2: My sample turned into free Galactosamine and Inorganic Phosphate. What happened?

A: You likely exposed the sample to acidic conditions or high temperatures. The glycosyl phosphate bond (C1-O-P) is acid-labile. At pH < 4, the leaving group ability of the phosphate increases, leading to hydrolysis.

Visualizing the Degradation Pathway The following diagram illustrates the breakdown you must avoid:

GalN1P_Degradation cluster_prevention Prevention Strategy GalN1P D-GalN-1-P (Intact) Inter Oxocarbenium Intermediate GalN1P->Inter Acid Hydrolysis (pH < 4) GalN D-Galactosamine (Free Sugar) Inter->GalN + H2O Pi Inorganic Phosphate (Pi) Inter->Pi Release GalN->GalN Mutarotation (alpha <-> beta) Advice Maintain pH > 6.0 Keep Temp < 298K

Caption: Acid-catalyzed hydrolysis pathway of GalN-1-P. Note that once hydrolyzed, the free sugar undergoes mutarotation, complicating the spectrum with multiple anomeric signals.

Module 2: Acquisition & Spectral Artifacts (The "During" Phase)

Core Issue: The anomeric proton (H1) of GalN-1-P typically resonates between 5.3 – 5.6 ppm . This is dangerously close to the water signal (4.7 ppm).

Q3: My H1 signal is missing or distorted. Is the compound gone?

A: Likely not. You are probably suffering from Saturation Transfer . If you use standard Presaturation (zgpr or presat) to suppress water, the irradiation energy can transfer from the water protons to the exchangeable amine protons (


) or hydroxyls, and through NOE/exchange, bleach the nearby H1 signal.

Troubleshooting Guide: Water Suppression Selection

MethodSuitability for GalN-1-PProsCons
Presaturation 🔴 Avoid Simple setup.Bleaches exchangeable protons; affects H1 intensity via saturation transfer.
WEFT / Jump-Return 🟡 Caution Good for broad lines.Can introduce phase distortions near the null point (where H1 resides).
Excitation Sculpting 🟢 Recommended Excellent selectivity; flat baseline.Requires gradient probe; slight signal attenuation.
WET (Water suppression Enhanced through T1) 🟢 Recommended Robust for bio-fluids.Complex pulse sequence setup.

Expert Tip: If you must use presaturation, use low-power irradiation and center the presat frequency strictly on the water resonance. Do not "search" for the water peak during the scan.

Q4: The P spectrum shows a split peak. Is it a mixture?

A: This is likely J-coupling , not an impurity. Unlike


C, 

P is 100% naturally abundant. The phosphorus is coupled to the H1 proton (

) and potentially H2.
  • Artifact: In a non-decoupled

    
    P experiment, the signal appears as a doublet or triplet.
    
  • Solution: Run a

    
    P{
    
    
    
    H}
    (proton-decoupled phosphorus) experiment.
    • Warning: Ensure the decoupler is gated off during the relaxation delay (Inverse Gated Decoupling) if you need quantitative integration, to avoid NOE enhancement distortions.

Module 3: Data Interpretation (The "After" Phase)

Core Issue: Distinguishing the


-anomer (biologically active) from the 

-anomer or free sugar.
Q5: How do I definitively confirm I have -GalN-1-P and not the -anomer?

A: You must triangulate using Coupling Constants (


).
The geometry of the H1-C1-O-P bond path dictates the coupling strength.

Diagnostic Data Table: GalN-1-P vs. Contaminants

Parameter

-GalN-1-P (Target)

-GalN-1-P (Rare/Artifact)
Free GalN (

)
Free GalN (

)
H1 Shift (

)
~5.4 - 5.6 ppm (dd)~4.9 ppm (t/dd)~5.27 ppm (d)~4.5 ppm (d)

3.5 Hz (Small, gauche)8.0 Hz (Large, trans-axial)3.8 Hz8.0 Hz

7.0 - 8.5 Hz 7.0 - 8.5 Hz 0 Hz (No P)0 Hz (No P)

P Shift
~0 - 5 ppm~0 - 5 ppmN/AN/A
  • Logic Check:

    • Look at H1.[1][2][3][4] Is it a doublet of doublets (dd)?

      • Yes: It is phosphorylated (Coupled to H2 and P).

      • No (Doublet only): It is likely hydrolyzed free sugar (Coupled only to H2).

    • Measure

      
      .
      
      • ~3.5 Hz: Alpha anomer.[2][5]

      • ~8.0 Hz: Beta anomer.[2][5]

Troubleshooting Logic Tree

The following decision tree will help you diagnose your spectral artifacts immediately.

Troubleshooting_Tree Start Start: Spectral Anomaly CheckH1 Is H1 Signal Visible? Start->CheckH1 CheckBroad Are Peaks Broad? CheckH1->CheckBroad Yes Saturation Issue: Saturation Transfer Action: Switch to Excitation Sculpting CheckH1->Saturation No CheckSplit Is H1 a 'dd'? CheckBroad->CheckSplit No (Sharp) Metals Issue: Paramagnetic Impurity Action: Add 1mM EDTA CheckBroad->Metals Yes Success Diagnosis: Intact alpha-GalN-1-P CheckSplit->Success Yes (J=3.5, J=7.0) Hydrolysis Issue: Hydrolysis to Free Sugar Action: Check pH > 6.0 CheckSplit->Hydrolysis No (Doublet only)

Caption: Diagnostic logic flow for identifying common NMR artifacts in GalN-1-P analysis.

References

  • Wishart, D.S., et al. (2022). HMDB000151: D-Galactosamine 1-phosphate. Human Metabolome Database. [Link]

  • Claridge, T.D.W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Phosphorus-31 NMR).
  • Gorenstein, D.G. (1975). Dependence of 31P Chemical Shifts on Oxygen-Phosphorus-Oxygen Bond Angles in Phosphate Esters. Journal of the American Chemical Society. [Link]

  • Harvey, S.C., et al. (2017). On the stability of nucleoside diphosphate glucose metabolites. Journal of Experimental Botany. [Link]

Sources

Technical Support Center: D-Galactosamine 1-Phosphate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Galactosamine 1-Phosphate (GalN-1-P). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this crucial sugar phosphate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of D-Galactosamine 1-Phosphate instability in aqueous solutions?

D-Galactosamine 1-Phosphate, like many sugar phosphates, is susceptible to both chemical and enzymatic degradation in aqueous solutions[1]. The primary mechanism of chemical degradation is the hydrolysis of the phosphate ester bond, which is influenced by pH and temperature. Enzymatic degradation can occur if the solution is contaminated with phosphatases.

Q2: How does pH affect the stability of D-Galactosamine 1-Phosphate?

The stability of the phosphate ester bond in sugar phosphates is highly dependent on the pH of the solution. While specific data for D-Galactosamine 1-Phosphate is limited, the general trend for monophosphate esters shows a maximum rate of non-enzymatic hydrolysis at a slightly acidic pH, around 4.[2][3] At neutral pH (around 7), the rate of hydrolysis is significantly slower, but not entirely absent.[2] In strongly alkaline conditions, other degradation pathways, such as a "peeling reaction," can occur if there is a free aldehyde at the reducing end, though this is less of a concern with the phosphate group at the anomeric carbon.

Q3: What is the recommended storage condition for D-Galactosamine 1-Phosphate solutions?

For optimal stability, it is recommended to store D-Galactosamine 1-Phosphate as a frozen solution in small, single-use aliquots to prevent repeated freeze-thaw cycles.[3] A storage temperature of -20°C or lower is advisable. This is consistent with supplier recommendations for the analogous compound N-Acetyl-α-D-galactosamine 1-phosphate, which suggest storage between 0 to -20°C.

Troubleshooting Guide

Issue 1: Inconsistent experimental results when using D-Galactosamine 1-Phosphate.

Potential Cause: Degradation of D-Galactosamine 1-Phosphate in the buffer system.

Troubleshooting Steps:

  • Verify Buffer pH: Ensure the pH of your buffer is near neutral (pH 7.0-7.4) to minimize the rate of hydrolysis.

  • Buffer Selection: If your experimental conditions permit, consider using a phosphate buffer system. Studies on the parent sugar, galactose, have shown greater stability in phosphate buffers compared to acetate buffers, especially under heat stress.[2]

  • Fresh Preparations: Always prepare D-Galactosamine 1-Phosphate solutions fresh for each experiment. If this is not feasible, use aliquots that have been stored properly at -20°C or below and have not undergone multiple freeze-thaw cycles.

  • Check for Contamination: Ensure all solutions and equipment are sterile to prevent microbial growth, which can introduce phosphatases that will rapidly degrade your compound.

Experimental Protocols

Protocol 1: Preparation and Storage of D-Galactosamine 1-Phosphate Stock Solutions

Objective: To prepare a stable stock solution of D-Galactosamine 1-Phosphate for use in various experiments.

Materials:

  • D-Galactosamine 1-Phosphate (solid)

  • Nuclease-free water

  • Buffer of choice (e.g., 100 mM Sodium Phosphate buffer, pH 7.2)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pH meter

Procedure:

  • Equilibrate the solid D-Galactosamine 1-Phosphate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of D-Galactosamine 1-Phosphate in a sterile container.

  • Dissolve the solid in the desired volume of your chosen buffer to achieve the target concentration.

  • Gently vortex to ensure complete dissolution.

  • Verify the final pH of the solution and adjust if necessary.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer to a -20°C or -80°C freezer for long-term storage.

Data Presentation

Table 1: Summary of Factors Affecting D-Galactosamine 1-Phosphate Stability

FactorConditionEffect on StabilityRecommendation
pH Acidic (around pH 4)Increased rate of hydrolysisAvoid prolonged exposure to acidic conditions.
Neutral (pH 7.0-7.4)Slower rate of hydrolysisMaintain a neutral pH for working solutions.
AlkalinePotential for other degradation pathwaysUse with caution and for short durations.
Temperature Room TemperatureIncreased degradation over timePrepare solutions fresh and keep on ice during experiments.
Refrigerated (4°C)Slows degradation for short-term storageSuitable for a few hours to a day.
Frozen (-20°C or below)Best for long-term stabilityStore in single-use aliquots.
Buffer Type PhosphateGenerally provides good stabilityA recommended choice for neutral pH applications.
AcetateMay lead to increased degradation, especially with heatUse with caution and consider alternatives.
Contamination Microbial/EnzymaticRapid degradationUse sterile techniques and nuclease-free reagents.

Visualizations

Diagram 1: Key Factors Influencing D-Galactosamine 1-Phosphate Stability

Caption: Factors influencing D-Galactosamine 1-Phosphate degradation.

Diagram 2: Recommended Workflow for Handling D-Galactosamine 1-Phosphate

G A Weigh Solid Compound B Dissolve in Sterile Buffer (pH 7.0-7.4) A->B C Aliquot into Single-Use Tubes B->C D Flash Freeze C->D E Store at -20°C or below D->E F Thaw on Ice Before Use E->F G Use Immediately in Experiment F->G H Discard Unused Portion G->H

Caption: Recommended workflow for handling D-Galactosamine 1-Phosphate.

References

  • BabcockHall. (2015). Stability of sugar phosphates. Organic Chemistry - Science Forums. [Link]

  • Chen, S., et al. (2019). Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. PubMed Central. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for D-Galactosamine 1-Phosphate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in hepatotoxicity studies and the investigation of metabolic disorders, the accurate quantification of D-Galactosamine 1-phosphate (GalN-1-P) is paramount. As a key metabolite in D-galactosamine-induced liver injury, reliable measurement of GalN-1-P in biological matrices is crucial for elucidating mechanisms of toxicity and evaluating potential therapeutic interventions. This guide provides an in-depth validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for GalN-1-P analysis, alongside a comparative evaluation with alternative analytical techniques. Our focus is on the practical application and scientific rationale behind the methodological choices, ensuring a robust and reproducible assay.

The Analytical Challenge of D-Galactosamine 1-Phosphate

The quantification of polar, phosphorylated metabolites like GalN-1-P presents significant analytical challenges.[1] The high polarity of sugar phosphates leads to poor retention on conventional reversed-phase high-performance liquid chromatography (HPLC) columns.[1][2] Furthermore, the presence of structural isomers necessitates highly selective analytical techniques to ensure accurate quantification.[1]

A Validated LC-MS/MS Method for Robust Quantification

LC-MS/MS has emerged as the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.[3] Its high specificity, derived from the selection of specific precursor-to-product ion transitions, and its sensitivity make it particularly well-suited for the analysis of low-abundance endogenous metabolites.

Experimental Workflow

The following diagram outlines the key steps in the LC-MS/MS workflow for GalN-1-P analysis, from sample preparation to data acquisition.

LC-MS/MS Workflow for D-Galactosamine 1-phosphate Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Liver Tissue Homogenate) extraction Protein Precipitation & Phospholipid Removal sample->extraction derivatization Optional Derivatization extraction->derivatization lc_separation HILIC or Ion-Pair Chromatography derivatization->lc_separation Sample Injection ms_detection Tandem Mass Spectrometry (MRM) lc_separation->ms_detection quantification Quantification against Calibration Curve ms_detection->quantification Data Acquisition validation Method Validation Assessment quantification->validation

Caption: Workflow for LC-MS/MS analysis of D-Galactosamine 1-phosphate.

Detailed Experimental Protocol

This protocol is based on established methods for the analysis of similar sugar phosphates and should be fully validated in your laboratory.

1. Sample Preparation:

  • Objective: To extract GalN-1-P from the biological matrix and remove interfering substances.

  • Procedure:

    • Homogenize 50 mg of liver tissue in 500 µL of ice-cold 80% methanol.

    • Add an internal standard (e.g., stable isotope-labeled GalN-1-P) to each sample.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Rationale: The choice of chromatography is critical for retaining and separating the polar GalN-1-P from its isomers. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography are viable options.[4][5][6][7][8] HILIC is often preferred for its compatibility with mass spectrometry and its ability to retain highly polar compounds.

  • HILIC Method:

    • Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then return to 95% B and equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • GalN-1-P: Precursor ion (m/z) 258.1 -> Product ion (m/z) 79.0 (phosphate fragment).

      • Internal Standard (e.g., ¹³C₆-GalN-1-P): Precursor ion (m/z) 264.1 -> Product ion (m/z) 79.0.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum signal intensity.

Method Validation According to ICH M10 Guidelines

A full validation of the bioanalytical method is essential to ensure its reliability for its intended purpose.[7][9][10] The validation should encompass the following parameters as recommended by the International Council for Harmonisation (ICH) M10 guidelines.[7][9][10]

Validation ParameterAcceptance Criteria (ICH M10)Experimental Approach
Selectivity No significant interference at the retention time of the analyte and internal standard in blank matrix samples from at least six different sources.Analyze blank matrix samples and compare with spiked samples at the Lower Limit of Quantification (LLOQ).
Linearity & Range A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.Prepare calibration standards in the matrix over the expected concentration range.
Accuracy & Precision Accuracy: Within ±15% of the nominal concentration (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).Analyze Quality Control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days.
Matrix Effect The CV of the matrix factor across different lots of matrix should be ≤ 15%.Compare the peak response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
Recovery Consistent and reproducible recovery is more important than 100% recovery.Compare the peak response of the analyte in pre-extraction spiked matrix samples to post-extraction spiked samples.
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage conditions.Assess freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability of QC samples.

Comparative Analysis of Analytical Methods

While LC-MS/MS offers superior performance, other methods have been traditionally used for the quantification of GalN-1-P or related compounds. A comparative assessment is crucial for selecting the most appropriate technique for a given research question.

Alternative Method 1: Enzymatic Assays

Enzymatic assays rely on the specific conversion of the analyte by an enzyme, leading to a measurable product.[11][12] For GalN-1-P, this could involve a coupled enzyme reaction where the product of the first reaction is a substrate for a second, colorimetric or fluorometric reaction.

Principle of a Coupled Enzymatic Assay:

Enzymatic Assay Principle GalN1P D-Galactosamine 1-Phosphate Enzyme1 Enzyme 1 GalN1P->Enzyme1 Intermediate Intermediate Product Enzyme2 Enzyme 2 Intermediate->Enzyme2 Detectable Colorimetric/Fluorometric Product Enzyme1->Intermediate Enzyme2->Detectable

Caption: Principle of a coupled enzymatic assay for D-Galactosamine 1-phosphate.

Alternative Method 2: Colorimetric Methods

Direct colorimetric methods often involve a chemical reaction that produces a colored product, the intensity of which is proportional to the analyte concentration.[9][13][14][15][16] These methods are generally simpler and more cost-effective than LC-MS/MS but may lack specificity.

FeatureLC-MS/MSEnzymatic AssaysColorimetric Methods
Specificity Very High (based on mass-to-charge ratio and fragmentation)High (dependent on enzyme specificity)Moderate to Low (prone to interference from similar structures)
Sensitivity Very High (typically in the low ng/mL to pg/mL range)Moderate to HighLow to Moderate
Throughput Moderate (sample preparation and run times can be limiting)High (amenable to microplate formats)High (simple and fast)
Cost (Instrument) HighLowLow
Cost (Per Sample) ModerateLowLow
Multiplexing Yes (can measure multiple analytes simultaneously)LimitedNo
Development Time HighModerateLow

Conclusion and Recommendations

The choice of an analytical method for D-Galactosamine 1-phosphate quantification should be guided by the specific requirements of the study.

  • For discovery-phase research and mechanistic studies requiring high sensitivity and specificity, the validated LC-MS/MS method is the unequivocal choice. Its ability to definitively identify and quantify GalN-1-P in complex biological matrices provides the highest level of confidence in the data.

  • For high-throughput screening applications where cost and speed are critical, and a degree of specificity can be compromised, enzymatic or colorimetric assays may be suitable. However, any significant findings should be confirmed using a more robust method like LC-MS/MS.

References

  • Quantitative HILIC-Q-TOF-MS Analysis of Glycosaminoglycans and Non-reducing End Carbohydrate Biomarkers via Glycan Reductive Isotopic Labeling. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. (2009). Clinical Chemistry. Retrieved February 7, 2026, from [Link]

  • Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. (2014). Analytical Chemistry. Retrieved February 7, 2026, from [Link]

  • Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium. (2023). Computational and Structural Biotechnology Journal. Retrieved February 7, 2026, from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved February 7, 2026, from [Link]

  • Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions. (2020). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. (2014). Journal of Chromatography A. Retrieved February 7, 2026, from [Link]

  • Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. (2020). Analytical Chemistry. Retrieved February 7, 2026, from [Link]

  • Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. (n.d.). Phenomenex. Retrieved February 7, 2026, from [Link]

  • efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. (2022). Journal of Experimental Botany. Retrieved February 7, 2026, from [Link]

  • Simultaneous LC/MS Analyses of Phosphorylated Saccharides. (n.d.). Shodex. Retrieved February 7, 2026, from [Link]

  • Colorimetric determination of galactose and galactose-1-phosphate from dried blood. (1992). Clinical Biochemistry. Retrieved February 7, 2026, from [Link]

  • Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. (n.d.). Agilent. Retrieved February 7, 2026, from [Link]

  • Characterization of Phosphorylated Proteins Using Mass Spectrometry. (2008). Methods in Molecular Biology. Retrieved February 7, 2026, from [Link]

  • Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology. (2021). Metabolites. Retrieved February 7, 2026, from [Link]

  • Colorimetric quantification of alpha-D-galactose 1-phosphate. (2007). Analytical Biochemistry. Retrieved February 7, 2026, from [Link]

  • Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. (2012). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Comparison of Different Phosphopeptide Enrichment Strategies In Phosphoprotein Analysis. (2016). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Advances in the Analysis of Protein Phosphorylation. (2009). Journal of Proteome Research. Retrieved February 7, 2026, from [Link]

  • A Novel and Rapid Colorimetric Method for Measuring Total Phosphorus and Phytic Acid in Foods and Animal Feeds. (2018). Journal of AOAC International. Retrieved February 7, 2026, from [Link]

  • Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. (2020). International Journal of Molecular Sciences. Retrieved February 7, 2026, from [Link]

  • Quantitative Galactose Colorimetric Competitive Assay Based on Galactose Dehydrogenase and Plasmonic Gold Nanostars. (2022). Biosensors. Retrieved February 7, 2026, from [Link]

  • Enzymatic Assay of Immobilized β-D-Galactosidase Enzyme on Magnetite Nanoparticle. (2023). Iraqi Journal of Science. Retrieved February 7, 2026, from [Link]

  • Method 365.1, Revision 2.0: Determination of Phosphorus by Semi-Automated Colorimetry. (1993). United States Environmental Protection Agency. Retrieved February 7, 2026, from [Link]

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Metabolic Interference and Hepatotoxicity Modeling: D-Galactosamine 1-Phosphate vs. UDP-Glucose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between UDP-Glucose (UDP-Glc) , the physiological nucleotide sugar essential for glycoconjugate synthesis, and D-Galactosamine 1-Phosphate (GalN-1-P) , a metabolic derivative of D-galactosamine (GalN) that acts as a potent hepatotoxin.

While UDP-Glc serves as the universal glucose donor in the Leloir pathway, GalN-1-P functions as a metabolic disruptor. By mimicking the natural substrate Galactose-1-Phosphate (Gal-1-P), GalN-1-P enters the uridylyltransferase reaction but sequesters uridine moieties. This "uridine trap" mechanism rapidly depletes cellular UDP-Glc and UTP pools, inducing transcriptional arrest and liver injury. This guide details the mechanistic divergence, quantitative metabolic impacts, and experimental protocols for distinguishing these molecules in drug development and hepatotoxicity modeling.

The Metabolic Context: The Leloir Pathway & Interference

To understand the antagonism between these two molecules, one must analyze the Leloir Pathway , the primary route for galactose metabolism.

Physiological Role: UDP-Glucose

UDP-Glucose is the obligatory co-substrate for the enzyme Galactose-1-Phosphate Uridylyltransferase (GALT) .[1][2][3] It donates a UMP moiety to Galactose-1-Phosphate, facilitating its conversion to UDP-Galactose, which is subsequently used for glycogen synthesis or epimerized back to UDP-Glucose.[2][4]

Pathological Role: D-Galactosamine 1-Phosphate

D-Galactosamine is metabolized by the same kinases as galactose.[2] However, its phosphorylated product, GalN-1-P , accumulates and competes with Gal-1-P for GALT. The resulting product, UDP-Galactosamine (UDP-GalN), is not efficiently metabolized. This accumulation traps uridine phosphates, leading to a collapse of the UDP-Glc and UTP pools.

Pathway Visualization

The following diagram illustrates the normal Leloir pathway (left) and the GalN-induced interference (right), highlighting the "Uridine Trap."

Leloir_Interference Gal D-Galactose Gal1P Galactose-1-P Gal->Gal1P ATP -> ADP UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose (Physiological Donor) UDPGlc->UDPGal Consumed Glycogen Glycogen/Glycocalyx UDPGlc->Glycogen UDPGalN UDP-Galactosamine (Accumulates) UDPGlc->UDPGalN Depleted UDPGal->UDPGlc GALE GalN D-Galactosamine (Hepatotoxin) GalN1P Galactosamine-1-P (Metabolic Disruptor) GalN->GalN1P GALK GalN1P->UDPGalN GALT (Mimicry) UTP_Depletion UTP Depletion (Transcriptional Arrest) UDPGalN->UTP_Depletion Traps Uridine GALK GALK GALT GALT GALE GALE

Figure 1: Comparative pathway analysis showing the physiological recycling of UDP-Glucose (Green) versus the metabolic dead-end created by Galactosamine-1-Phosphate (Red), leading to UTP depletion.[2]

Mechanistic Comparison & Performance Data

This section contrasts the "performance" of UDP-Glc as a substrate against the "performance" of GalN-1-P as an inhibitor/toxin.

The Uridine Trap Mechanism

The hepatotoxicity of GalN is directly proportional to the accumulation of GalN-1-P and UDP-GalN.

  • UDP-Glucose: Acts as a transient carrier. The UMP moiety is recycled efficiently via UDP-Glucose Pyrophosphorylase (UGP2).

  • GalN-1-P: Reacts with UDP-Glc via GALT. The reaction is:

    
    
    Unlike UDP-Gal, UDP-GalN  inhibits its own epimerization and does not feedback to regenerate UTP efficiently. This causes a rapid drop in intracellular UTP (uridine triphosphate) levels, often to <10% of control values within hours [1].
    
Quantitative Metabolic Impact

The following table summarizes the metabolic shifts observed in hepatocytes treated with GalN compared to physiological controls.

ParameterPhysiological State (UDP-Glc Dominant)Pathological State (GalN-1-P Dominant)Impact / Consequence
GALT Affinity (

)

(for UDP-Glc/Gal-1-P) [2]
Competitive SubstrateGalN-1-P effectively competes for the active site of GALT.
Intracellular UTP

(Baseline)

(within 2-4 hours)
RNA synthesis halts; nucleolar fragmentation occurs.
UDP-Glucose Pool Stable / RecycledDepleted (>80% reduction) Glycosylation defects; loss of cell structural integrity.
UDP-Hexosamines Low / TraceMassive Accumulation Formation of UDP-GalN acts as a sink for uridines.
Liver Histology NormalNecrosis / ApoptosisMimics viral hepatitis; sensitive to LPS sensitization.[5]

Experimental Protocols

Reliable differentiation between UDP-Glc and the GalN metabolites is critical for validating hepatoprotective drugs. Standard UV assays often fail to distinguish between UDP-sugar isomers.

Protocol A: HPLC Separation of Nucleotide Sugars

Objective: To quantify UDP-Glucose depletion and UDP-GalN accumulation in cell lysates. Method: Anion Exchange or Porous Graphitic Carbon (PGC) Chromatography.

  • Sample Preparation:

    • Lyse hepatocytes (e.g., HepG2 or primary rat hepatocytes) in ice-cold 0.6 M perchloric acid to precipitate proteins.

    • Centrifuge at

      
       for 5 min at 
      
      
      
      .
    • Neutralize supernatant with 2 M KOH/0.5 M triethanolamine.

    • Filter through a

      
       membrane.
      
  • Chromatographic Conditions (PGC Method) [3]:

    • Column: Hypercarb (Thermo Scientific),

      
      , 
      
      
      
      .
    • Mobile Phase A:

      
       Formic acid in water (adjusted to pH 9.0 with ammonia).[6]
      
    • Mobile Phase B: Acetonitrile.[7][8][9]

    • Gradient: 0–20% B over 20 mins.

    • Flow Rate:

      
      .
      
    • Detection: UV at 262 nm (uridine max) or ESI-MS (Negative mode, MRM transitions).

  • Data Interpretation:

    • UDP-Glucose: Elutes earlier. Monitor mass transition

      
      .
      
    • UDP-GalN: Elutes later. Monitor mass transition

      
       (distinct mass due to amine vs hydroxyl).
      
Protocol B: In Vivo Hepatotoxicity Model (GalN/LPS)

Objective: To utilize GalN-1-P generation as a stress test for liver regeneration drugs.

  • Animal Model: C57BL/6 Mice (Male, 8-10 weeks).

  • Induction:

    • Administer D-Galactosamine (

      
      , i.p.).
      
    • Optional: Co-administer LPS (

      
      , i.p.) to sensitize the liver to TNF-
      
      
      
      mediated apoptosis [4].
  • Endpoint Measurement (6-24 hours post-dose):

    • Serum: ALT/AST elevation (indicates necrosis).

    • Tissue: Measure UTP levels (Enzymatic assay) and UDP-Glc levels (HPLC).

    • Causality Check: Successful hepatotoxicity is confirmed only if UTP/UDP-Glc levels are significantly depleted. If ALT rises but UTP is normal, the mechanism is off-target.

Applications in Drug Development

The GalN-1-P vs. UDP-Glc axis is a "Gold Standard" screen for hepatoprotective agents.

Screening Strategy

Researchers use this competition to test if a drug can:

  • Bypass the Block: Provide alternative substrates (e.g., Uridine administration) to replenish the UTP pool despite the GalN-1-P trap.

  • Inhibit Bioactivation: Inhibit Galactokinase (GALK) to prevent the formation of the toxic GalN-1-P intermediate.

Drug_Screening cluster_screen Hepatoprotective Screening Logic Drug Candidate Drug Target1 Mechanism A: Inhibit GALK Drug->Target1 Prevents Toxin Formation Target2 Mechanism B: Replenish UTP Drug->Target2 Bypasses Trap Outcome Restore UDP-Glc Prevent Necrosis Target1->Outcome Target2->Outcome

Figure 2: Strategic intervention points in the GalN model. Therapeutics aim to either block GalN-1-P formation or restore the UDP-Glucose pool.

References

  • Keppler, D., & Decker, K. (1969). Studies on the mechanism of galactosamine-1-phosphate and its inhibition of UDP-glucose pyrophosphorylase.[10][11] European Journal of Biochemistry, 10(2), 219-225.

  • Lai, K., et al. (2009). Galactose-1 phosphate uridylyltransferase: role in human galactose metabolism and galactosemia.[2][3][4] IUBMB Life, 61(11), 1063–1074.

  • Pittertschatscher, K., et al. (2016). Separation of UDP and six UDP-sugars... using a Hypercarb column.[6] Journal of Chromatography B, 1011, 1-8.

  • Morita, M., et al. (2009). D-Galactosamine/Lipopolysaccharide-induced Hepatotoxicity.[10] Current Protocols in Toxicology, 42(1), 14.8.1–14.8.10.

Sources

A Researcher's Guide to Alternative Methods for Inducing Experimental Hepatitis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical drug development and fundamental research in hepatology, the choice of an appropriate animal model is paramount to the translational success of a study. This guide provides a comparative overview of key alternative methods for inducing experimental hepatitis, delving into their mechanisms, protocols, and the experimental rationale behind their use. This document is intended for researchers, scientists, and drug development professionals seeking to select the most relevant model for their scientific inquiries.

Immune-Mediated Hepatitis: The Concanavalin A (ConA) Model

The Concanavalin A (ConA) model is a widely utilized paradigm for investigating T cell-dependent, acute immune-mediated hepatitis, sharing pathogenic similarities with human conditions like autoimmune hepatitis and acute viral hepatitis.[1][2]

Mechanism of Action

Concanavalin A, a plant lectin, primarily activates T lymphocytes.[1] Upon intravenous injection, ConA rapidly accumulates in the liver, binding to glycoproteins on sinusoidal endothelial cells and Kupffer cells. This triggers the activation and recruitment of T cells, particularly CD4+ T cells and natural killer T (NKT) cells, to the liver.[3][4] These activated immune cells release a cascade of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[3] This cytokine storm leads to widespread hepatocyte apoptosis and necrosis, culminating in acute liver failure.[3][4]

The signaling cascade involves the activation of the STAT1 pathway, promoting the expression of tissue factor, which in turn initiates coagulation pathways within the liver sinusoids.[3]

Experimental Workflow: ConA-Induced Hepatitis

G cluster_prep Preparation cluster_induction Induction cluster_monitoring Monitoring & Analysis Prepare ConA Dissolve ConA in pyrogen-free PBS IV Injection Intravenous injection of ConA (15 mg/kg) Prepare ConA->IV Injection Animal Acclimation Acclimate mice (e.g., C57BL/6J) for 1 week Animal Acclimation->IV Injection Endpoint Sacrifice mice at 8-24 hours post-injection IV Injection->Endpoint Blood Collection Collect blood for serum analysis (ALT, AST) Endpoint->Blood Collection Tissue Harvest Harvest liver for histology (H&E) and molecular analysis Endpoint->Tissue Harvest

Caption: Workflow for ConA-induced hepatitis.

Experimental Protocol
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old, are commonly used.[3]

  • Reagent Preparation: Dissolve Concanavalin A in pyrogen-free phosphate-buffered saline (PBS). The exact concentration will depend on the desired final injection volume.[5]

  • Induction: Administer ConA via intravenous (tail vein) injection at a dose of 15 mg/kg body weight.[5]

  • Endpoint: Euthanize mice 8-24 hours post-injection. This time point is critical as it captures the peak of liver injury.

  • Sample Collection: Collect blood via cardiac puncture for serum isolation and subsequent analysis of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. Perfuse the liver with PBS and collect tissue for histological analysis (e.g., Hematoxylin and Eosin staining) and molecular studies.

Toxin-Induced Hepatitis Models

Toxin-induced models are valuable for studying direct hepatocyte injury, oxidative stress, and the subsequent inflammatory and fibrotic responses.

Carbon Tetrachloride (CCl₄) Model

The CCl₄ model is a classic, highly reproducible method for inducing both acute and chronic liver injury.[6]

CCl₄ is metabolized by cytochrome P450 enzymes in hepatocytes, primarily CYP2E1, to form the highly reactive trichloromethyl free radical (•CCl₃). This free radical initiates lipid peroxidation of cellular membranes, leading to loss of membrane integrity, impaired calcium homeostasis, and ultimately, centrilobular necrosis.[6] The resulting cellular damage triggers an inflammatory response and, with chronic administration, activation of hepatic stellate cells, leading to fibrosis.

G CCl4 CCl4 CYP2E1 CYP2E1 (Hepatocyte) CCl4->CYP2E1 CCl3_radical •CCl₃ (Trichloromethyl radical) CYP2E1->CCl3_radical Lipid_Peroxidation Lipid Peroxidation CCl3_radical->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Hepatocyte_Necrosis Hepatocyte Necrosis Membrane_Damage->Hepatocyte_Necrosis Inflammation Inflammation Hepatocyte_Necrosis->Inflammation Fibrosis Fibrosis (Chronic exposure) Inflammation->Fibrosis

Caption: CCl₄-induced hepatotoxicity pathway.

D-Galactosamine (D-GalN) Model

The D-Galactosamine model, often used in combination with lipopolysaccharide (LPS), mimics features of viral hepatitis and endotoxin-induced liver failure.[7]

D-GalN is a hepatotoxin that selectively depletes uridine triphosphate (UTP) pools within hepatocytes.[7] This leads to the inhibition of RNA and protein synthesis, disrupting cellular function and sensitizing the liver to other insults.[7] When co-administered with LPS, a component of gram-negative bacteria, the inflammatory response is synergistically amplified. LPS activates Toll-like receptor 4 (TLR4) on Kupffer cells, leading to the release of pro-inflammatory cytokines like TNF-α, which in turn induce hepatocyte apoptosis via the death receptor pathway.[7]

Thioacetamide (TAA) Model

Thioacetamide is another well-established hepatotoxin used to induce both acute liver injury and chronic fibrosis.

Similar to CCl₄, TAA requires metabolic activation by cytochrome P450 enzymes to its toxic metabolite, thioacetamide-S-oxide. This metabolite induces oxidative stress, leading to lipid peroxidation and hepatocyte necrosis.[8] Chronic TAA administration results in a robust fibrotic response, making it a suitable model for studying the pathogenesis of liver fibrosis and testing anti-fibrotic therapies.[8]

Diet-Induced Hepatitis: Modeling Metabolic Liver Disease

Diet-induced models are increasingly relevant due to the rising prevalence of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Methionine and Choline Deficient (MCD) Diet

The MCD diet is a rapid and widely used model to induce features of NASH, particularly steatohepatitis and fibrosis.[9]

Methionine and choline are essential for hepatic mitochondrial β-oxidation and the synthesis of very-low-density lipoproteins (VLDL), which are necessary for exporting triglycerides from the liver.[9][10] Deficiency in these nutrients impairs VLDL secretion, leading to hepatic steatosis. The lack of methionine also depletes glutathione, a key antioxidant, resulting in increased oxidative stress and mitochondrial dysfunction.[10] This combination of steatosis and oxidative stress drives hepatocyte injury, inflammation, and fibrosis.[10][11]

Western Diet (High-Fat, High-Sugar) Model

The Western diet model, which typically includes high levels of fat (especially saturated fat), cholesterol, and fructose, more closely mimics the metabolic syndrome associated with human NASH.[9][12]

This diet leads to obesity, insulin resistance, and systemic metabolic dysfunction.[13] The excess free fatty acids delivered to the liver, combined with de novo lipogenesis stimulated by fructose, results in steatosis.[9] The subsequent lipotoxicity, oxidative stress, and activation of inflammatory pathways contribute to the progression from simple steatosis to NASH.[13]

Comparative Analysis of Experimental Hepatitis Models

ModelPrimary MechanismKey FeaturesAdvantagesDisadvantages
Concanavalin A (ConA) T-cell mediated immunityAcute hepatitis, massive necrosis, high ALT/ASTRapid induction; models autoimmune featuresHigh mortality; variability between ConA batches
Carbon Tetrachloride (CCl₄) Free radical injury, oxidative stressCentrilobular necrosis, fibrosis (chronic)Highly reproducible; well-characterizedDoes not mimic metabolic syndrome
D-Galactosamine (D-GalN) / LPS UTP depletion, endotoxin sensitizationApoptosis, fulminant hepatitisMimics viral and endotoxin-induced injuryHigh mortality; complex interaction of two agents
Thioacetamide (TAA) Oxidative stress, hepatocyte necrosisCentrilobular necrosis, fibrosis, cirrhosis (chronic)Induces significant fibrosisHepatocarcinogenic with long-term exposure
MCD Diet Impaired VLDL secretion, oxidative stressSteatohepatitis, inflammation, fibrosisRapid induction of NASH featuresWeight loss and lack of insulin resistance, unlike human NASH[9]
Western Diet Insulin resistance, lipotoxicitySteatosis, inflammation, fibrosis (slower)Mimics human metabolic syndromeSlower disease progression; less severe fibrosis than MCD diet[13]

Conclusion

The selection of an appropriate model for inducing experimental hepatitis is a critical decision that profoundly influences the relevance and translatability of research findings. Immune-mediated models like ConA are invaluable for studying autoimmune aspects of liver disease. Toxin-induced models such as CCl₄ and TAA provide robust and reproducible systems for investigating direct hepatotoxicity and fibrosis. Diet-induced models, particularly the MCD and Western diets, are indispensable for research into the metabolic underpinnings of NAFLD and NASH. A thorough understanding of the mechanisms, advantages, and limitations of each model, as outlined in this guide, will empower researchers to make informed decisions and advance our understanding of liver pathology and therapeutics.

References

  • Gao, B., Radaeva, S., & Park, O. (2021). Concanavalin A-induced autoimmune hepatitis model in mice: Mechanisms and future outlook. Hepatobiliary & Pancreatic Diseases International, 20(2), 115-121. Available from: [Link]

  • Annals of Translational Medicine. (2021). Daidzein ameliorated concanavalin A-induced liver injury through the Akt/GSK-3β/Nrf2 pathway in mice. Annals of Translational Medicine, 9(15), 1234. Available from: [Link]

  • Heymann, F., Hamesch, K., Weiskirchen, R., & Tacke, F. (2015). The concanavalin A model of acute hepatitis in mice. Laboratory Animals, 49(1_suppl), 82-89. Available from: [Link]

  • Wang, Y., et al. (2022). New Insight into the Concanavalin A-Induced Apoptosis in Hepatocyte of an Animal Model: Possible Involvement of Caspase-Independent Pathway. International Journal of Molecular Sciences, 23(22), 14316. Available from: [Link]

  • Tiegs, G. (2021). Pathogenesis of Concanavalin A induced autoimmune hepatitis in mice. Frontiers in Immunology, 12, 797338. Available from: [Link]

  • Boly, C., et al. (2018). Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation. The American Journal of Pathology, 188(1), 113-126. Available from: [Link]

  • Sun, G., et al. (2013). Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice. Toxicology and Applied Pharmacology, 266(2), 269-277. Available from: [Link]

  • Larter, C. Z., & Yeh, M. M. (2018). Time-Restricted Feeding Ameliorates Methionine–Choline Deficient Diet-Induced Steatohepatitis in Mice. Nutrients, 10(10), 1493. Available from: [Link]

  • The Jackson Laboratory. (2020). Choosing Diet Based NASH Models. Available from: [Link]

  • Alshawsh, M. A., et al. (2023). Hepatoprotective Effect of Alpinetin on Thioacetamide-Induced Liver Fibrosis in Sprague Dawley Rat. Pharmaceuticals, 16(4), 614. Available from: [Link]

  • Abdel-Moneim, A. M., et al. (2023). SIRT3, NF-κB/TNF-α and PI3K/Akt Pathways Mediate the Hepatoprotective Activity of Gossypin Against Concanavalin A-Induced Hepatic Fibrosis. International Journal of Molecular Sciences, 24(22), 16419. Available from: [Link]

  • Tsuchida, T., et al. (2023). Novel Choline-Deficient and 0.1%-Methionine-Added High-Fat Diet Induces Burned-Out Metabolic-Dysfunction-Associated Steatohepatitis with Inflammation by Rapid Immune Cell Infiltration on Male Mice. International Journal of Molecular Sciences, 24(24), 17298. Available from: [Link]

  • Li, S., et al. (2023). Yin-Dan-Ping-Gan Capsule Mitigates CCl 4 -Induced Liver Fibrosis via Regulating PPAR γ/GPX4 Signaling and Suppressing Ferroptosis. International Journal of Molecular Sciences, 24(23), 16999. Available from: [Link]

  • Van der Veen, J. N., et al. (2015). Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease. PLoS ONE, 10(5), e0127991. Available from: [Link]

  • Chen, Y., et al. (2025). Systematic Review of Preclinical Evidence on Antifibrotic Potential of Natural Polysaccharides. International Journal of Molecular Sciences, 26(1), 1. Available from: [Link]

Sources

Structural Analogs of D-Galactosamine 1-phosphate: Activity & Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Galactosamine 1-phosphate (GalN-1-P) is a pivotal yet paradoxically toxic intermediate in galactose metabolism. Unlike its natural analog Galactose-1-phosphate (Gal-1-P) , which fluxes efficiently through the Leloir pathway, GalN-1-P acts as a metabolic "trap." Its accumulation—and subsequent conversion to UDP-Galactosamine—triggers profound UTP depletion , a mechanism widely exploited to induce experimental hepatitis (hepatotoxicity models).[1]

This guide compares GalN-1-P with its structural analogs (GalNAc-1-P, GlcN-1-P, and fluorinated derivatives), focusing on their differential activity against key enzymes: Galactose-1-phosphate uridylyltransferase (GALT) and UDP-Glucose Pyrophosphorylase (UGP) .

Part 1: Mechanistic Foundation

To understand the activity of GalN-1-P analogs, one must first visualize the "UTP Trap." The toxicity of Galactosamine (GalN) arises not from the amino sugar itself, but from its rapid phosphorylation and the subsequent sequestration of uridine nucleotides.[1]

The "UTP Trap" Pathway

The following diagram illustrates the divergence between the healthy Leloir pathway and the GalN-induced toxicity pathway.[1]

Leloir_vs_Toxicity Gal D-Galactose Gal1P Galactose-1-P (Natural Intermediate) Gal->Gal1P GALK GalN D-Galactosamine (Hepatotoxic Agent) GalN1P Galactosamine-1-P (Toxic Accumulator) GalN->GalN1P GALK (Rapid Phosphorylation) UDPGal UDP-Galactose Gal1P->UDPGal GALT (+UDP-Glc) UDPGalN UDP-Galactosamine (The Trap) GalN1P->UDPGalN GALT (Slow Turnover) UGP UDP-Glc Pyrophosphorylase GalN1P->UGP Inhibits GALK Galactokinase (GALK) GALT GALT ATP ATP UTP UTP UTP->UDPGalN Consumption via Biosynthetic Flux

Figure 1: Mechanistic divergence of Galactose vs. Galactosamine metabolism.[1] Note the inhibition of UGP by GalN-1-P and the consumption of UTP to form the accumulating UDP-GalN.

Part 2: Comparative Analysis of Analogs

This section objectively compares GalN-1-P with its primary structural analogs. The "Activity" metric refers to substrate efficiency (


) or inhibitory potency (

) against GALT.[1]
Comparative Activity Table
AnalogStructureMetabolic RoleGALT InteractionToxicity / Application
D-GalN-1-P 2-amino-2-deoxy-Gal-1-PToxic Intermediate Substrate/Inhibitor. Reacts with UDP-Glc but product (UDP-GalN) accumulates.Hepatotoxicity Model. Induces UTP depletion and transcriptional arrest [1].[1]
D-Gal-1-P Galactose-1-PNatural SubstrateHigh Affinity.

[2]. Rapidly converted to UDP-Gal.
Metabolic Standard. Accumulates in Classic Galactosemia.[1]
GalNAc-1-P N-acetyl-Gal-1-PSalvage IntermediateNon-Substrate for GALT. Processed by UDP-GalNAc pyrophosphorylase (AGX1).Drug Delivery. Non-toxic.[1] GalNAc moiety targets ASGPR on hepatocytes for siRNA delivery [3].[1][2]
2-F-Gal-1-P 2-fluoro-2-deoxy-Gal-1-PSynthetic InhibitorCompetitive Inhibitor.

against GALT [4].
Metabolic Probe. Used to induce "Galactosemia-like" phenotypes in vitro.[3]
GlcN-1-P 2-amino-2-deoxy-Glc-1-PIsomerPrecursor. Converted to UDP-GlcNAc by GlmU (bacterial) or AGX1 (human).Biosynthesis. Essential for peptidoglycan (bacteria) and glycosylation (human).[1]
Key Structural Insights
  • The C2-Amine Effect: The substitution of the C2-hydroxyl (in Gal-1-P) with an amine (in GalN-1-P) does not prevent binding to GALT, but it alters the thermodynamics of the uridylyl transfer. The resulting UDP-GalN is resistant to the epimerase (GALE), causing the pathway to stall.[1]

  • Acetylation Protection: Acetylating the amine (GalNAc-1-P) sterically hinders GALT binding. Instead, this analog enters the hexosamine salvage pathway, bypassing the "UTP trap."[1] This is why GalNAc conjugates are safe for therapeutic delivery, whereas GalN is toxic.[1]

Part 3: Experimental Methodologies

For researchers characterizing new analogs or validating toxicity, the following protocols provide self-validating workflows.

Protocol 1: LC-MS/MS Quantification of GALT Activity

Context: Traditional radioactive assays are laborious.[1][4][5][6] This protocol uses stable isotope-labeled substrates to measure the conversion of Analog-1-P to UDP-Analog.

Materials:

  • Substrate:

    
    -labeled Gal-1-P (or unlabeled Analog-1-P).
    
  • Co-substrate: UDP-Glucose (0.4 mM).

  • Internal Standard: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Glucose-1-Phosphate.[4][6][7]
    
  • Column: C18 Reverse Phase with Ion-Pairing reagent (Tributylamine).

Step-by-Step Workflow:

  • Lysis: Lyse erythrocytes or hepatocytes (approx.[1] 0.6 mg Hemoglobin equivalent) in cold water.[1]

  • Incubation: Mix lysate with 1.6 mM Analog-1-P and 0.4 mM UDP-Glucose in Glycine-NaOH buffer (pH 8.7).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with cold methanol/acetonitrile (protein precipitation).

  • Separation: Inject supernatant onto LC-MS/MS.

    • Mobile Phase A: 10 mM Tributylamine/15 mM Acetic Acid (Ion Pairing).[1]

    • Mobile Phase B: Methanol.[1]

  • Detection: Monitor transition

    
     565 
    
    
    
    323 (for UDP-Gal) or specific mass shift for the analog.

Validation Criteria:

  • Linearity: The assay must be linear up to 1 hour of incubation.

  • Substrate Inhibition: Note that UDP-Glucose concentrations

    
     often cause substrate inhibition in GALT assays [2]. Keep UDP-Glc at 0.4 mM.
    
Protocol 2: Analysis of UTP Depletion (Hepatotoxicity Marker)

Context: To confirm if a new analog acts via the GalN-like "trap" mechanism.

  • Treatment: Treat HepG2 cells with Analog (e.g., 5 mM) for 2–4 hours.

  • Extraction: Rapidly wash cells with ice-cold PBS. Extract nucleotides using 0.4 M Perchloric Acid (PCA).[1] Neutralize with KOH.

  • HPLC Analysis: Use a Strong Anion Exchange (SAX) column (e.g., Partisil SAX).[1]

    • Gradient: Ammonium Phosphate buffer (pH 3.[1]5) from 0.05 M to 0.5 M.[1]

  • Readout: Compare the UTP/UDP-Glucose ratio.

    • Positive Control (GalN treated): UTP peak area reduces by >70%; UDP-hexosamine peak appears.

    • Negative Control (GalNAc treated): UTP levels remain stable.

Part 4: Synthesis of GalN-1-P Analogs

Chemical phosphorylation of amino sugars is challenging due to the need for orthogonal protection of the amine and anomeric hydroxyl.[1]

Enzymatic Synthesis Route (High Yield/Purity)

For generating small quantities of UDP-Analog for activity assays, the NahK/GlmU pathway is superior to chemical synthesis.[1]

  • Kinase Step: Incubate Analog (GalN or derivative) with NahK (N-acetylhexosamine 1-kinase) and ATP.

    • Reaction:

      
      
      
  • Uridylyltransferase Step: Add GlmU (N-acetylglucosamine uridyltransferase) and UTP.[1][8]

    • Reaction:

      
      
      
  • Purification: Anion exchange chromatography (DEAE-Sepharose), eluting with a linear gradient of

    
    .
    

Note: NahK has broad specificity and accepts GalN, GalNAc, and various azido-derivatives [5].[1]

References

  • Keppler, D., & Decker, K. (1969).[1] Studies on the mechanism of galactosamine-1-phosphate and its inhibition of UDP-glucose pyrophosphorylase.[9] European Journal of Biochemistry.[1][10] Link

  • Li, Y., et al. (2010).[1] Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry. Link

  • Debacker, A. J., et al. (2020).[1][11] Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Clinical Practice. Molecular Therapy.[1] Link[1]

  • Vierke, R., et al. (2016).[1] Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells.[3] Molecules. Link[1]

  • Guan, W., et al. (2010).[1] Enzymatic synthesis of UDP-GlcNAc/GalNAc analogs using N-acetylhexosamine 1-kinase and N-acetylglucosamine uridyltransferase.[8] ChemBioChem. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of D-Galactosamine 1-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

D-Galactosamine 1-phosphate (GalN-1-P) is a critical metabolic intermediate in the galactose pathway.[1] While D-Galactosamine (the parent compound) is widely utilized in in vivo research to induce experimental hepatitis and liver failure in rodent models (by depleting hepatic uracil nucleotides), the chemical itself poses a low acute hazard risk to handlers when standard laboratory hygiene is observed.[1]

However, "Low Hazard" does not mean "No Hazard."[1] As a bioactive sugar phosphate, it must be managed to prevent environmental biological oxygen demand (BOD) loading and accidental cross-contamination of physiological experiments.[1]

GHS Classification: Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 or OSHA 29 CFR 1910.1200.[1]

Physicochemical Properties & Logistics

Understanding the physical state is the first step in proper containment.[1]

PropertyDataOperational Implication
Molecular Formula C₆H₁₄NO₈PCompatible with standard organic waste streams.[1]
Solubility High (Water)Risk: Rapid spread in wet environments.[1] Action: Do not use wet paper towels for initial spill containment.[1]
Stability Stable at -20°CDegrades slowly at RT; phosphate hydrolysis may occur over time in acidic waste.[1]
Incompatibility Strong OxidizersSegregation: Keep away from nitric acid, perchlorates, and permanganates in waste storage.[1]
Disposal Decision Matrix

The following logic flow dictates the disposal route based on the state of the waste. This self-validating system ensures compliance with "Zero Discharge" best practices, regardless of the compound's low toxicity.[1]

Disposal_Matrix Start Waste Identification: D-Galactosamine 1-P State Physical State? Start->State Liquid Liquid / Solution State->Liquid Solid Solid / Powder State->Solid Contam_Check Contains Hazardous Solvents/Additives? Liquid->Contam_Check Aqueous Aqueous Buffer Only Contam_Check->Aqueous No Mixed Mixed Solvent/Toxic Contam_Check->Mixed Yes Bin_Aq Aqueous Waste Carboy (Blue Tag) Aqueous->Bin_Aq Bin_Solv Halogenated/Non-Halogenated Solvent Waste (Red Tag) Mixed->Bin_Solv Bin_Solid Solid Chemical Waste (Yellow Tag) Solid->Bin_Solid

Figure 1: Decision tree for segregating D-Galactosamine 1-phosphate waste streams.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powder or Contaminated Debris)

Use this for expired lyophilized powder, weighing boats, or contaminated gloves.[1]

  • Containment: Place the solid material into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag. Although non-hazardous by GHS, label clearly as "Non-Regulated Chemical Waste: D-Galactosamine 1-Phosphate" to prevent confusion with hazardous unknowns during pickup.[1]

  • Segregation: Place the container in the Solid Chemical Waste drum.

    • Critical Check: Ensure no sharp objects (needles/glass) are mixed in.[1] Sharps must go to a rigid sharps container.[1]

Protocol B: Liquid Waste (Aqueous Solutions)

Use this for leftover stock solutions or reaction mixtures.[1]

  • pH Check: Verify the pH is between 5 and 9. If highly acidic or basic due to other reagents, neutralize carefully before combining with the main waste stream to prevent exothermic reactions in the carboy.[1]

  • Transfer: Pour into the Aqueous Chemical Waste carboy.

    • Why not the drain? While water-soluble and non-toxic, pouring sugar phosphates down the drain increases the Biochemical Oxygen Demand (BOD) of the facility's effluent.[1] High BOD can violate municipal wastewater permits and promote bacterial biofilm growth in lab plumbing.[1]

  • Rinsing: Triple-rinse the original vessel with a small volume of water.[1] Add rinsate to the waste carboy.[1]

Protocol C: Spill Management (Emergency Procedure)

For spills > 100 mg or > 10 mL.[1]

  • PPE: Don nitrile gloves, lab coat, and safety glasses.[1] Respiratory protection is generally not required unless a large dust cloud is generated.[1]

  • Solid Spill:

    • Cover with a damp paper towel to prevent dust generation.[1]

    • Sweep up carefully and place in a bag (See Protocol A).

    • Clean area with water and detergent.[1][2]

  • Liquid Spill:

    • Absorb with inert material (vermiculite or chem-pads).[1]

    • Do not use bleach immediately; simple soap and water are sufficient.[1]

    • Dispose of absorbent as Solid Chemical Waste.[1]

Scientific Context: The "Hepatotoxicity" Confusion

Researchers often ask: "If Galactosamine induces liver failure in rats, why is this waste considered low hazard?"

The Mechanism: D-Galactosamine hepatotoxicity is a metabolic trap phenomenon.[1] When injected in vivo, it rapidly depletes the liver's pool of UTP (Uridine Triphosphate) by trapping it as UDP-hexosamines.[1] This halts RNA synthesis, leading to organ damage.[1]

The Safety Reality:

  • Route of Entry: This mechanism requires systemic metabolism.[1] Incidental skin contact or inhalation in a lab setting does not replicate the high systemic dose required for hepatotoxicity.[1]

  • The Phosphate Group: D-Galactosamine 1-phosphate is the product of the first step of galactosamine metabolism (via galactokinase).[1] It is further metabolized to UDP-Galactosamine.[1] It does not possess the same volatility or immediate reactivity as volatile organic toxins.[1]

References
  • Keppler, D., & Decker, K. (1969).[1][3] Studies on the mechanism of galactosamine hepatitis: Accumulation of galactosamine-1-phosphate and its inhibition of UDP-glucose synthesis.[1] European Journal of Biochemistry, 10(2), 219-225.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings (RCRA).[1] Retrieved from [Link][1]

Sources

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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Reactant of Route 1
D-Galactosamine 1-phosphate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.